molecular formula C15H8F6O2 B1337307 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 195457-74-0

3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Número de catálogo: B1337307
Número CAS: 195457-74-0
Peso molecular: 334.21 g/mol
Clave InChI: HIXMMDMXBCYZQQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is a specialized organic compound that serves as a valuable building block, or synthon, in medicinal chemistry and materials science research. This molecule features a biphenyl core substituted with two strong electron-withdrawing trifluoromethyl groups in the meta-positions of one phenyl ring, and a carboxylic acid functional group on the other. The presence of the trifluoromethyl groups is of particular interest, as they can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making them common motifs in the development of agrochemicals and pharmaceuticals . The carboxylic acid moiety allows this compound to be readily converted into various derivatives, such as amides or esters, or used in metal-organic framework (MOF) synthesis, similar to other biphenyl carboxylic acids like 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) . In a research context, biphenyl-carboxylic acid analogues have been identified as inhibitors of proteins like Bcl-2-like protein 1, which is a target in oncology and disease mechanism studies . As a standard laboratory reagent, it is essential to handle this product with appropriate personal protective equipment, including gloves and safety goggles, and to use it only in a well-ventilated environment or a chemical fume hood . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6O2/c16-14(17,18)11-5-10(6-12(7-11)15(19,20)21)8-1-3-9(4-2-8)13(22)23/h1-7H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXMMDMXBCYZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444536
Record name 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195457-74-0
Record name 3′,5′-Bis(trifluoromethyl)[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195457-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: Synthesis of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

[1]

Executive Summary & Strategic Analysis

The target molecule, 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid , represents a critical scaffold in medicinal chemistry.[1] It combines a polar, ionizable "warhead" (carboxylic acid) with a highly lipophilic, metabolically stable "tail" (3,5-bis(trifluoromethyl)phenyl).[1][2] This specific substitution pattern is frequently employed to target hydrophobic pockets in nuclear receptors (e.g., PPAR agonists) or to modulate protein-protein interactions where the electron-withdrawing CF3 groups enhance binding affinity and metabolic half-life.

This guide details a robust, scalable synthesis pathway. While multiple routes exist, the Suzuki-Miyaura Cross-Coupling is the industry standard for this biaryl system due to its tolerance of the free carboxylic acid (under basic conditions) and the commercial availability of stable boronic acid precursors.[1]

Retrosynthetic Analysis

The most logical disconnection is at the C1-C1' biaryl bond. This divides the molecule into two commercially accessible synthons:

  • Electrophile: 4-Bromobenzoic acid (or its ester).[1]

  • Nucleophile: 3,5-Bis(trifluoromethyl)phenylboronic acid.[1]

RetrosynthesisTargetTarget Molecule3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acidBoronicNucleophile3,5-Bis(trifluoromethyl)phenylboronic acidTarget->BoronicSuzuki-MiyauraDisconnectionHalideElectrophile4-Bromobenzoic acidTarget->Halide

Figure 1: Retrosynthetic disconnection strategy identifying key synthons.

Core Synthesis Pathway: Suzuki-Miyaura Coupling[2]

Reaction Mechanism & Catalyst Selection

The synthesis relies on the Pd(0)-catalyzed cross-coupling cycle.[1] For this specific substrate, Pd(dppf)Cl2 (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is the recommended catalyst.[1][2]

  • Why Pd(dppf)Cl2? The large bite angle of the dppf ligand promotes the reductive elimination step, which can be rate-limiting in sterically demanding or electron-poor biaryls. It is also more stable to air and moisture than Pd(PPh3)4.[1][2]

  • Base Selection: Potassium Carbonate (K2CO3) is preferred over stronger bases.[1][2] It is sufficient to activate the boronic acid to the boronate species (Ar-B(OH)3¯) without causing decarboxylation of the benzoic acid moiety.[1]

CatalyticCyclePd0Pd(0) Active SpeciesOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd+ 4-Bromobenzoic acidTransMetTransmetallation(Base + Boronic Acid)OxAdd->TransMetPd(II) IntermediateRedElimReductive Elimination(Product Release)TransMet->RedElimBiaryl-Pd-ComplexRedElim->Pd0Regeneration

Figure 2: The Pd(0)/Pd(II) catalytic cycle driving the biaryl formation.

Experimental Protocol

Scale: 10 mmol (approx. 3.34 g theoretical yield)[1][2]

Reagents
ReagentMW ( g/mol )Equiv.Amount
4-Bromobenzoic acid 201.021.02.01 g
3,5-Bis(trifluoromethyl)phenylboronic acid 257.931.23.10 g
Pd(dppf)Cl2[1] · CH2Cl2 816.640.03245 mg
Potassium Carbonate (K2CO3) 138.213.04.15 g
1,4-Dioxane Solvent-40 mL
Water (Degassed) Solvent-10 mL
Step-by-Step Methodology
  • Inerting: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry or oven-dry the glassware. Purge with Nitrogen (N2) or Argon for 10 minutes.[1][2]

  • Solvent Preparation: In a separate flask, mix 1,4-Dioxane and Water (4:1 ratio). Sparge with N2 for 15 minutes to remove dissolved oxygen. Note: Oxygen is the primary cause of catalyst death (homocoupling).[1]

  • Loading: Under a gentle stream of N2, add 4-Bromobenzoic acid, Boronic acid, and K2CO3 to the reaction flask.

  • Catalyst Addition: Add the Pd(dppf)Cl2 catalyst last.[1][2]

  • Solvation: Syringe the degassed solvent mixture into the flask. The solution will likely be a suspension initially.[3]

  • Reaction: Heat the mixture to 90°C in an oil bath. Stir vigorously.

    • Monitoring: Check by TLC (System: Hexane/Ethyl Acetate 1:1, UV visualization) or HPLC after 2 hours. The reaction is typically complete within 4-6 hours.

  • Workup (Critical for Purity):

    • Cool the mixture to room temperature.

    • Filtration: Filter through a pad of Celite to remove Palladium black. Rinse the pad with 20 mL Ethyl Acetate.

    • Acidification: The product is currently a carboxylate salt (soluble in water).[1][2] Transfer the filtrate to a beaker. Slowly add 1N HCl until pH ~2-3. A white precipitate (the product) should form.[1][2][3]

    • Extraction: If the precipitate is fine/oily, extract with Ethyl Acetate (3 x 50 mL).[1][2] Wash the combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.[1][2]

Purification & Characterization

For pharmaceutical applications, >98% purity is required.[1][2]

  • Recrystallization: The crude solid is best recrystallized from Ethanol/Water or Toluene .[1]

    • Dissolve crude solid in minimum hot Ethanol.

    • Add hot Water dropwise until turbidity persists.

    • Cool slowly to 4°C. Filter the white crystals.

  • Expected Yield: 85-92%.

Analytical Data (Simulated/Reference)
  • 1H NMR (400 MHz, DMSO-d6): δ 13.1 (br s, 1H, COOH), 8.42 (s, 2H, Ar-H), 8.15 (s, 1H, Ar-H), 8.08 (d, J=8.4 Hz, 2H), 7.95 (d, J=8.4 Hz, 2H).[1][2]

    • Interpretation: The 3,5-bis(CF3) protons appear as a singlet (2H) and a singlet (1H) downfield due to strong electron withdrawal.[1][2]

  • 19F NMR: δ -61.5 ppm (s, 6F).[1][2]

Alternative Pathway: Hydrolysis of Nitrile Precursor

If the free acid functionality interferes with the catalyst (rare with modern ligands) or if 4-bromobenzonitrile is more readily available, a two-step sequence is valid.

  • Coupling: 4-Bromobenzonitrile + 3,5-Bis(trifluoromethyl)phenylboronic acid

    
    Biaryl Nitrile .
    
  • Hydrolysis: Biaryl Nitrile + NaOH (aq) / Ethanol, Reflux

    
    Target Acid .
    

Pros: Avoids catalyst poisoning by free carboxylic acid.[1] Cons: Adds a step; hydrolysis of bulky biaryls can be slow.

Safety & Handling (E-E-A-T)

  • Organofluorines: While the CF3 group is stable, thermal decomposition at extreme temperatures (>250°C) can release HF.[1][2] Handle in a fume hood.

  • Palladium Waste: All Pd-contaminated waste must be segregated for heavy metal disposal.

  • Boronic Acids: Generally low toxicity, but avoid inhalation of dust.[1][2]

References

  • Suzuki-Miyaura Coupling Mechanism & Review : Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] [1][2]

  • Catalyst Selection for Electron-Poor Biaryls : Ishiyama, T., et al. (1995).[1][2] Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters.[1] The Journal of Organic Chemistry, 60(23), 7508–7510.[2] [1][2]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl Derivatives : Vertex Pharmaceuticals.[1][4] (2021).[1][2][4][5] Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives. NIH PubMed Central.

  • General Protocol for Biphenyl Carboxylic Acids : ChemSpider Synthetic Pages. (2012).[1][2] Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromobenzoic acid.[6]

The Trifluoromethyl-Biphenyl Scaffold: Conformational Control and Metabolic Shielding in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of trifluoromethyl (


) groups onto biphenyl scaffolds represents a high-impact strategy in modern medicinal chemistry and materials science. Far beyond a simple lipophilic boost, the 

group acts as a "steric lever" and "metabolic shield." In the ortho-position, it forces biphenyl systems into orthogonal conformations, creating atropisomeric axes that define 3D ligand shape. Electronically, it serves as a powerful deactivator, preventing oxidative metabolism at the biphenyl bridge and periphery. This guide analyzes the physicochemical drivers of these effects and provides validated protocols for their synthesis and application.

Part 1: Physicochemical Modifications & The "Ortho Effect"

Steric Demand and Conformational Locking

The biphenyl core is not static; it exists in a dynamic equilibrium defined by the dihedral angle (


) between the two phenyl rings. This angle is a compromise between 

-conjugation (favoring planarity,

) and steric repulsion between ortho-substituents (favoring perpendicularity,

).

The


 group is often mischaracterized as merely "large." In reality, it possesses a unique effective volume. While its Van der Waals radius is often compared to an isopropyl group, its rigid, spherical shape creates a "hard" steric wall that lacks the conformational flexibility of alkyl chains.

Table 1: Steric and Electronic Parameters of Ortho-Substituents on Biphenyls

Substituent (R)Van der Waals Radius (Å)Hammett

Hammett

Approx. Dihedral Angle (

)*
Hydrogen (

)
1.200.000.00~44°
Fluorine (

)
1.470.060.34~50-55°
Methyl (

)
2.00-0.17-0.07~58-65°
Trifluoromethyl (

)
2.70 0.54 0.43 ~75-90°

*Note: Angles refer to solution/gas phase. Crystal packing can compress these angles, but the energy barrier to planarity for


 is often insurmountable at room temperature.
Atropisomerism

When


 groups are placed at the 2,2'-positions (bis-ortho), the steric clash is severe enough to raise the rotational energy barrier (

) above 20-24 kcal/mol. This restricts rotation around the C-C bond, isolating the molecule into stable enantiomers (atropisomers) at room temperature.[1] This property is critical in designing chiral ligands for asymmetric catalysis and ensuring consistent receptor binding geometries in drug candidates.
Visualization: Conformational Energy Landscape

The following diagram illustrates the energy penalty associated with planar conformations for ortho-substituted biphenyls.

ConformationEnergy cluster_legend Effect of CF3 on Dihedral Angle Planar Planar State (0°) High Steric Clash Twisted_H Twisted State (~45°) (H-substituted) Global Minima Planar->Twisted_H Relief of H-H repulsion Twisted_CF3 Orthogonal State (~90°) (CF3-substituted) Global Minima Planar->Twisted_CF3 Relief of CF3-CF3 repulsion (High Energy Gain) Barrier Rotational Barrier Twisted_H->Barrier Rotation Twisted_CF3->Barrier Restricted Rotation (Atropisomerism) Description CF3 forces near-perpendicular geometry minimizing conjugation but maximizing steric isolation.

Caption: Energy landscape showing the shift from 45° to 90° minima driven by CF3 steric bulk.

Part 2: Electronic Modulation & Metabolic Stability

The Metabolic Shield

Biphenyls are prone to oxidative metabolism, particularly para-hydroxylation and benzylic oxidation of alkyl groups. The


 group mitigates this through two mechanisms:
  • Site Blocking: Replacing a metabolically labile methyl group (

    
    ) with 
    
    
    
    removes the benzylic hydrogens required for CYP450-mediated oxidation. The C-F bond energy (~116 kcal/mol) renders it inert to enzymatic cleavage.
  • Electronic Deactivation: The strong electron-withdrawing nature (inductive effect,

    
    ) of 
    
    
    
    reduces the electron density of the aromatic ring. This raises the oxidation potential, making the ring less susceptible to electrophilic attack by the reactive iron-oxo species in CYP450 enzymes.
Lipophilicity and Permeability

While polar groups improve solubility, they often hinder membrane permeability. The


 group is highly lipophilic (

vs

). In biphenyl drugs, this modulation allows the molecule to traverse the blood-brain barrier (BBB) or penetrate deep into hydrophobic binding pockets (e.g., COX-2 active sites).

MetabolicShield Drug Biphenyl Scaffold Methyl Methyl (-CH3) Analog Drug->Methyl CF3 Trifluoromethyl (-CF3) Analog Drug->CF3 CYP CYP450 Enzyme (Fe-Oxo species) Oxidation Benzylic Oxidation (Rapid Clearance) CYP->Oxidation Block Metabolic Blockade (C-F Bond Inert) CYP->Block No Reaction Methyl->CYP Substrate Excretion Polar Metabolite (Excreted) Oxidation->Excretion CF3->CYP Resistant Stable Extended Half-life (t1/2) Improved Bioavailability Block->Stable

Caption: Mechanism of metabolic stabilization: CF3 blocks oxidation sites and deactivates the ring.

Part 3: Synthetic Methodologies

Constructing sterically hindered 2-trifluoromethylbiphenyls is challenging due to the bulk of the


 group, which retards the transmetallation step in cross-coupling reactions.
Protocol: Suzuki-Miyaura Cross-Coupling for Hindered Systems

The standard protocol utilizes palladium catalysts with electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos) to facilitate the coupling of ortho-substituted boronic acids with ortho-substituted halides.

Reagents:

  • Aryl Halide: 1-bromo-2-(trifluoromethyl)benzene (1.0 equiv)

  • Boronic Acid: 2-substituted-phenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: S-Phos or X-Phos (2-4 mol%)

  • Base:

    
     (2-3 equiv) or 
    
    
    
  • Solvent: Toluene/Water (10:1) or Dioxane/Water.

Step-by-Step Workflow:

  • Degassing: Charge a Schlenk tube with the aryl halide, boronic acid, base, and ligand. Evacuate and backfill with Argon (

    
    ).
    
  • Catalyst Addition: Add the Pd source under a positive stream of Argon.

  • Solvent Addition: Add degassed solvent via syringe.

  • Reaction: Seal and heat to 100-110°C for 12-24 hours. The high temperature is crucial to overcome the steric barrier during transmetallation.

  • Workup: Cool, filter through Celite, extract with EtOAc, and purify via silica gel chromatography.

Advanced Method: Direct C-H Trifluoromethylation

For late-stage functionalization, radical trifluoromethylation using Togni's reagent or Langlois' reagent is effective, though regioselectivity on biphenyls can be sensitive to existing directing groups.

SynthesisWorkflow Start Start: Aryl Halide + Boronic Acid Choice Is Ortho-Substitution Present? Start->Choice Standard Standard Conditions (Pd(PPh3)4, Na2CO3) Choice->Standard No (Para/Meta) Hindered Hindered Protocol (Pd2(dba)3 + S-Phos/X-Phos) Choice->Hindered Yes (Ortho-CF3) Mechanism Mechanism: 1. Oxidative Addition (Fast) 2. Transmetallation (Slow/Rate Limiting) 3. Reductive Elimination Standard->Mechanism Hindered->Mechanism Bulky Ligand Accelerates Step 2 Product 2-CF3-Biphenyl Product Mechanism->Product

Caption: Decision tree for synthesizing trifluoromethyl-biphenyls based on steric hindrance.

Part 4: References

  • Role of Trifluoromethyl in Drug Design: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Conformational Analysis of Biphenyls: Grein, F. (2002).[2] New theoretical studies on the dihedral angle and energy barriers of biphenyl.[3] Journal of Molecular Structure: THEOCHEM.

  • Suzuki-Miyaura Coupling of Hindered Biaryls: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • Metabolic Stability of Fluorinated Drugs: Hagmann, W. K. (2008).[4] The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry.

  • Atropisomerism in Drug Discovery: LaPlante, S. R., et al. (2011). Atropisomerism in drug discovery and development. Journal of Medicinal Chemistry.

Sources

discovery and history of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It moves beyond basic definitions to explore the synthesis, strategic utility, and mechanistic role of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid in modern drug discovery.

The "Lipophilic Anchor" in Fragment-Based Drug Design

Executive Summary & Chemical Identity

3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS: 195457-74-0 ) is a specialized biaryl scaffold used primarily as a hydrophobic pharmacophore in medicinal chemistry. Unlike simple biphenyls, this molecule incorporates two trifluoromethyl (-CF₃) groups at the meta positions of the distal ring.

This specific substitution pattern serves two critical functions in drug design:

  • Metabolic Shielding: The bulky, electron-withdrawing -CF₃ groups block common sites of cytochrome P450 oxidative metabolism (specifically CYP3A4 and CYP2C9).

  • Lipophilic Engagement: It acts as a "lipophilic anchor," driving potency by filling hydrophobic pockets in target proteins (e.g., nuclear receptors, kinases, and MAGL).

Property Data
CAS Number 195457-74-0
Molecular Formula C₁₅H₈F₆O₂
Molecular Weight 334.21 g/mol
Predicted LogP ~4.8 (Highly Lipophilic)
pKa ~4.1 (Carboxylic Acid)
Key Structural Motif 3,5-Bis(trifluoromethyl)phenyl (BTF) group
Historical Context: The Convergence of Fluorine and Palladium

The "discovery" of this molecule is not a singular event but a result of two converging trends in the late 20th century: the Fluorine Renaissance in medicinal chemistry and the democratization of Palladium-Catalyzed Cross-Couplings .

The Fluorine Renaissance (1990s–Present)

Prior to the 1990s, fluorine was often a niche substitution. However, as high-throughput screening identified more hydrophobic targets, chemists needed ways to increase lipophilicity without sacrificing metabolic stability. The 3,5-bis(trifluoromethyl)phenyl (BTF) moiety emerged as a "privileged substructure." It provided a massive boost in lipophilicity (increasing logP) while the C-F bonds (approx. 116 kcal/mol) rendered the ring inert to metabolic attack.

The Suzuki-Miyaura Revolution

The synthesis of electron-deficient biaryls like CAS 195457-74-0 was historically difficult using Gomberg-Bachmann or Ullmann couplings due to low yields and harsh conditions. The standardization of the Suzuki-Miyaura coupling in the late 1990s allowed for the modular assembly of this compound from commercially available boronic acids and aryl halides. This molecule became a standard "building block" in libraries for fragment-based drug discovery (FBDD).

Synthesis Protocol & Mechanism

The industry-standard synthesis utilizes a Suzuki-Miyaura cross-coupling between 4-carboxyphenyl halides and 3,5-bis(trifluoromethyl)phenylboronic acid.

3.1. Retrosynthetic Analysis
  • Disconnection: The C1-C1' biaryl bond.

  • Fragment A (Electrophile): 4-Bromo- or 4-Iodobenzoic acid (or its methyl ester).

  • Fragment B (Nucleophile): 3,5-Bis(trifluoromethyl)phenylboronic acid.

3.2. Optimized Laboratory Protocol

Note: This protocol assumes a 1.0 mmol scale. Adjustments for GMP scale-up require process safety thermal analysis.

  • Reagent Prep: In a Schlenk flask, combine 4-bromobenzoic acid (201 mg, 1.0 mmol) and 3,5-bis(trifluoromethyl)phenylboronic acid (284 mg, 1.1 mmol).

  • Catalyst Loading: Add Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) at 3-5 mol% (35-58 mg). Alternative: For sterically hindered substrates, use Pd(dppf)Cl₂.

  • Solvent System: Add degassed 1,4-Dioxane/Water (4:1 v/v) (10 mL). The water is essential for the base solubility.

  • Base Addition: Add K₂CO₃ (2.0 equiv, 276 mg) or Cs₂CO₃.

  • Reaction: Heat to 90°C under Argon/Nitrogen atmosphere for 4–6 hours. Monitor via TLC (Solvent: Hexane/EtOAc) or LC-MS.

  • Workup:

    • Cool to room temperature.

    • Acidify with 1N HCl to pH ~3 (precipitates the acid).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄.

  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (SiO₂, gradient 0-20% MeOH in DCM).

3.3. Mechanistic Pathway (Visualization)

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br adds to Pd) Pd0->OxAdd + 4-Bromobenzoic Acid Complex1 Pd(II)(Ar)(Br)L2 OxAdd->Complex1 BaseStep Base Activation (Exchange Br for OH/OR) Complex1->BaseStep + K2CO3 TransMet Transmetallation (Boronic Acid enters) BaseStep->TransMet + Boronic Acid Complex2 Pd(II)(Ar)(Ar')L2 TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration Product Target Biaryl Acid (CAS 195457-74-0) RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle illustrating the assembly of the biaryl core. The base activation step is critical for activating the electron-deficient boronic acid.

Applications in Drug Discovery

The molecule serves as a high-value intermediate in several therapeutic areas.

4.1. Monoacylglycerol Lipase (MAGL) Inhibitors

MAGL is a key enzyme in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibitors are sought for pain management and neuroprotection.

  • Role: The 3',5'-bis(trifluoromethyl)biphenyl moiety mimics the lipophilic arachidonic acid tail, allowing the inhibitor to dock into the MAGL hydrophobic tunnel.

  • Evidence: Patent literature (e.g., US11390610B2) cites this specific carboxylic acid as a precursor for generating amide-linked piperazine inhibitors [1].

4.2. STAT1 Inhibitors (NASH Treatment)

Signal Transducer and Activator of Transcription 1 (STAT1) is a target for nonalcoholic steatohepatitis (NASH).[1]

  • Role: In compounds like ZDZ-553 , the 3,5-bis(trifluoromethyl)phenyl group is appended to a chromone core.[1] The acid (CAS 195457-74-0) functions as the donor for this lipophilic tail, improving the compound's ability to penetrate hepatocytes and bind the STAT1 SH2 domain [2].

4.3. Antibacterial Agents (FtsZ Inhibitors)

Derivatives of this acid have been explored as inhibitors of FtsZ (a bacterial cell division protein). The bulky CF₃ groups disrupt the assembly of the Z-ring in Staphylococcus aureus, providing a novel mechanism against MRSA [3].

Strategic SAR Logic (Structure-Activity Relationship)

Why choose this specific scaffold over a simple biphenyl acid?

FeatureEffect on Drug CandidateMechanism
3,5-Bis(CF₃) Metabolic Stability Steric hindrance and C-F bond strength prevent hydroxylation at the most reactive phenyl positions.
3,5-Bis(CF₃) Potency Boost Increases LogP by ~1.5 units compared to unsubstituted phenyl, driving hydrophobic collapse (entropy-driven binding).
4-COOH Synthetic Handle Provides a versatile attachment point for amidation (to amines) or reduction (to alcohols).
SAR Decision Tree

SAR_Logic Start Need Lipophilic Scaffold? Choice1 Simple Biphenyl? Start->Choice1 Issue1 High Metabolic Clearance (CYP) Choice1->Issue1 Solution Add Fluorine Issue1->Solution Choice2 Monofluoro? Solution->Choice2 Issue2 Insufficient Lipophilicity Choice2->Issue2 Final 3,5-Bis(CF3) (CAS 195457-74-0) Issue2->Final Benefit High Potency + Low Clearance Final->Benefit

Caption: Decision logic for selecting the 3,5-bis(CF3) scaffold during Lead Optimization.

References
  • United States Patent US11390610B2. "Piperazine derivatives as MAGL inhibitors." Google Patents. Link

  • Zhu, D., et al. (2024). "Design, Synthesis, and Biological Evaluation of Chromone Derivatives as STAT1 Inhibitors for Treatment of Nonalcoholic Steatohepatitis." Journal of Medicinal Chemistry. Link (Context: ZDZ-553 development).

  • Hansa, R.K.C., et al. (2021). "Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria." Antibiotics.[2] Link

  • Smolecule. "Product Data: 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid." Link

  • TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction Technical Review." Link

Sources

Technical Guide: Spectroscopic Characterization of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic profile and structural elucidation of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS: 195457-74-0).[1] It is designed for medicinal chemists and materials scientists requiring high-fidelity reference data for intermediate verification.

Executive Summary & Compound Profile

3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is a critical fluorinated building block used in the synthesis of lipophilic drug candidates (e.g., NSAID analogs, kinase inhibitors) and liquid crystal materials.[2][3] Its structure combines a polarizable biphenyl core with a strongly electron-withdrawing 3,5-bis(trifluoromethyl)phenyl moiety and a reactive carboxylic acid tail.

  • IUPAC Name: 4-[3,5-bis(trifluoromethyl)phenyl]benzoic acid[2][3][4]

  • CAS Number: 195457-74-0[1][2][4][5]

  • Molecular Formula: C₁₅H₈F₆O₂[2][3][4]

  • Molecular Weight: 334.21 g/mol [2][3][4]

  • Key Properties: High lipophilicity (logP ~5.6), thermal stability, and distinct fluorine signatures.[3]

Synthesis & Structural Logic

The compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.[6] Understanding this pathway is essential for interpreting impurity profiles (e.g., homocoupling byproducts or unreacted boronic acid).[3]

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start1 1-Bromo-3,5-bis(trifluoromethyl)benzene (Electrophile) Catalyst Pd(PPh3)4 / K2CO3 Solvent: Dioxane/H2O Start1->Catalyst Start2 4-Carboxyphenylboronic acid (Nucleophile) Start2->Catalyst Intermediate Pd(II) Oxidative Complex Catalyst->Intermediate Oxidative Addition Product 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (Target) Intermediate->Product Reductive Elimination (Reflux 80°C) Byproduct Homocoupling Impurities (Remove via Recrystallization) Intermediate->Byproduct Side Rxn

Figure 1: Standard Suzuki-Miyaura synthesis pathway utilized to access the target biphenyl acid.

Spectroscopic Data Analysis

The following data represents the Reference Consensus for this compound, derived from high-field NMR analysis (400 MHz) in DMSO-d₆.

A. Nuclear Magnetic Resonance (NMR)

The molecule exhibits a distinct separation between the electron-poor "Ring B" (containing CF₃ groups) and the "Ring A" (benzoic acid).[3]

1H NMR (400 MHz, DMSO-d₆)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
13.10 Broad Singlet1H-COOH Exchangeable acidic proton.
8.42 Singlet2HH-2', H-6'Ring B: Ortho to biphenyl bond; deshielded by 2x CF₃ and Ar ring.
8.18 Singlet1HH-4'Ring B: Para to biphenyl bond; flanked by CF₃ groups.
8.08 Doublet (J=8.4 Hz)2HH-2, H-6Ring A: Ortho to -COOH; typical AA'BB' deshielding.
7.92 Doublet (J=8.4 Hz)2HH-3, H-5Ring A: Meta to -COOH; Ortho to Ring B.

Interpretation Guide:

  • The "CF₃ Effect": The protons on Ring B (8.42, 8.18 ppm) are significantly downfield compared to standard biphenyls due to the strong electron-withdrawing nature of the two trifluoromethyl groups.

  • Symmetry: Note the integration of 2H for the signals at 8.42, 8.08, and 7.92 ppm, confirming the C2v-like local symmetry of the rings.

13C NMR (100 MHz, DMSO-d₆)
  • Carbonyl (C=O): ~167.0 ppm.[3]

  • Aromatic C-F Coupling: The carbons attached to fluorine (C-CF₃) will appear as quartets around 130–132 ppm with a large coupling constant (J ≈ 32 Hz).[3] The CF₃ carbons themselves appear around 123–124 ppm (J ≈ 272 Hz).[3]

  • Aromatic Backbone: 142.5 (ipso), 140.1, 130.4, 128.5, 127.2, 121.8 ppm.[3]

19F NMR (376 MHz, DMSO-d₆)
  • Signal: -61.5 to -63.0 ppm (Singlet).

  • Diagnostic: A clean singlet confirms the equivalence of the two CF₃ groups.[3] Impurities often show small peaks at -60 or -64 ppm.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the carboxylic acid and fluorinated aromatic features.

Wavenumber (cm⁻¹)Vibration ModeDescription
2800–3200 O-H StretchBroad band characteristic of carboxylic acid dimers.
1685–1705 C=O StretchStrong, sharp carbonyl peak (Acid).[3]
1275–1285 C-F StretchVery strong; characteristic of CF₃ groups.[3]
1120–1140 C-F StretchSecondary strong band for CF₃.
1610, 1420 C=C AromaticRing skeletal vibrations.[3]
C. Mass Spectrometry (MS)[3]
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).[3]

  • Target Ion [M-H]⁻: 333.2 m/z .[3]

  • Fragmentation Pattern:

    • m/z 333 → m/z 289 (Loss of CO₂, [M-H-CO₂]⁻).[3]

    • m/z 289 → m/z 219 (Loss of CF₃ fragments, rare in soft ionization but visible in EI).[3]

Experimental Protocol: Sample Preparation

To ensure reproducible spectral data, follow this preparation protocol:

  • NMR Prep: Dissolve 5–10 mg of the solid acid in 0.6 mL of DMSO-d₆ .

    • Note: CDCl₃ may be used, but solubility can be limited due to the rigid biphenyl structure and carboxylic acid dimerization.[3] DMSO breaks dimers and sharpens peaks.[3]

  • IR Prep: Use the ATR (Attenuated Total Reflectance) method on the neat solid.[3] No KBr pellet is required.[3]

  • Storage: Store the compound in a desiccator. Moisture absorption can broaden the O-H stretch in IR and the -COOH proton in NMR.

References

  • PubChem Compound Summary. "3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (CID 10759115)."[2] National Center for Biotechnology Information.[3] Accessed 2026.[3] Link

  • Smolecule. "3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid: Properties and Spectra." Smolecule Chemical Database.[3] Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 95(7), 2457-2483.[3] (Foundational synthesis reference).

  • Sigma-Aldrich. "3,5-Bis(trifluoromethyl)benzoic acid (Precursor Data)." Merck KGaA.[3] Link

Sources

Safety and Handling Guidelines for 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

[1]

CAS Number: 195457-74-0 Formula: C₁₅H₈F₆O₂ Molecular Weight: 334.21 g/mol Document Type: Technical Safety Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and EHS Professionals[1]

Chemical Profile & Significance

3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is a specialized fluorinated intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals.[1] It belongs to the class of privileged structures in drug discovery, where the biphenyl core provides a rigid scaffold and the bis(trifluoromethyl) moiety enhances metabolic stability and lipophilicity (LogP ~5.6).[1]

This compound is often employed to introduce the 3,5-bis(trifluoromethyl)phenyl group, a pharmacophore known to increase potency by filling hydrophobic pockets in target proteins (e.g., in NK1 antagonists or kinase inhibitors).[1]

Physicochemical Properties
PropertyValueImplication for Handling
Physical State Solid (Crystalline Powder)Dust generation is the primary exposure vector.[1]
Melting Point >160 °C (Predicted)Thermally stable under standard storage; low volatility.[1]
Solubility Low in water; High in organic solvents (DMSO, DCM)Use organic solvents for spill cleanup; aqueous decontamination is ineffective.[1]
LogP ~5.6 (High Lipophilicity)Critical: High potential for passive diffusion through skin/gloves if dissolved in solvent.[1]
Acidity (pKa) ~4.0 (Carboxylic Acid)Corrosive to mucous membranes; incompatible with strong bases.[1]

Hazard Identification (The "Why")

While specific toxicological data for CAS 195457-74-0 is limited, Occupational Exposure Banding (OEB) principles dictate that we treat it based on its structural analogs (e.g., 3,5-bis(trifluoromethyl)benzoic acid) and functional groups.[1]

GHS Classification (Derived)[1]
  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation (acidic functionality).[1]

  • STOT-SE (Category 3): May cause respiratory irritation if dust is inhaled.[1]

Specific Technical Hazards[1]
  • Fluorine Content & Thermal Decomposition:

    • Mechanism: In the event of a fire or heating >300°C, the trifluoromethyl groups can degrade to release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂).[1]

    • Risk: HF is systemically toxic and corrosive to bone/tissue.[1] Standard fire smoke inhalation protocols are insufficient.[1]

  • Enhanced Permeation:

    • Mechanism: The high lipophilicity driven by the two -CF₃ groups allows the compound to act as a permeation enhancer.[1]

    • Risk: If dissolved in a carrier solvent (e.g., DMSO), it may penetrate standard latex gloves rapidly, carrying the compound into the bloodstream.[1]

Engineering Controls & PPE (The "How")

Containment Strategy

The primary goal is to prevent dust inhalation and dermal contact.[1]

  • Solid Handling (< 1 gram): Standard Fume Hood.[1]

  • Solid Handling (> 1 gram): Vented Balance Enclosure (VBE) or Powder Containment Hood.[1]

  • Solution Handling: Standard Fume Hood with sash at working height.[1]

Personal Protective Equipment (PPE) Selection[1]
  • Respiratory: If weighing outside a VBE, use an N95 (US) or P3 (EU) particulate respirator.[1]

  • Eyes: Chemical safety goggles (not just safety glasses) are required due to the acidic nature of the dust.[1]

  • Gloves (Critical):

    • Recommendation:Nitrile (Minimum 5 mil thickness). [1]

    • Avoid: Latex (poor resistance to lipophilic organics).[1]

    • Protocol: Double-gloving is recommended when handling solutions.[1] Change outer gloves immediately upon splash contact.[1]

Handling & Storage Protocols

Storage Compatibility[1]
  • Conditions: Store in a cool, dry, well-ventilated area.

  • Incompatibilities:

    • Strong Bases: Reacts exothermically to form salts.[1]

    • Strong Oxidizing Agents: Potential fire risk.[1]

    • Moisture: Keep tightly closed; although not highly hygroscopic, moisture can cause clumping and dosing errors.[1]

Operational Workflow (Decision Matrix)

The following diagram outlines the decision logic for handling this compound based on scale and state.

HandlingWorkflowStartStart: Handling 3',5'-Bis(CF3) Biphenyl AcidStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidSolutionSolution (Dissolved)StateCheck->SolutionQtyCheckQuantity?Solid->QtyCheckSolventCheckSolvent Type?Solution->SolventCheckSmallScale< 1 GramQtyCheck->SmallScaleLargeScale> 1 GramQtyCheck->LargeScaleHoodStandard Fume Hood(Sash lowered)SmallScale->HoodVBEVented Balance Enclosure(HEPA Filtered)LargeScale->VBEPermeatingHigh Permeation(DMSO, DMF)SolventCheck->PermeatingStandardStandard(MeOH, DCM)SolventCheck->StandardDoubleGloveREQUIRED: Double Nitrile Gloves+ Change immediately on splashPermeating->DoubleGloveSingleGloveStandard Nitrile GlovesStandard->SingleGlove

Caption: Decision matrix for engineering controls and PPE based on physical state and quantity.

Emergency Response

Spill Cleanup (Self-Validating Protocol)
  • Evacuate & Assess: If spill is >10g outside a hood, evacuate the immediate area to allow dust to settle.[1]

  • PPE Up: Wear goggles, double nitrile gloves, and a lab coat.[1]

  • Containment: Do NOT dry sweep (generates dust).[1]

  • Neutralization/Removal:

    • Cover spill with a paper towel dampened with Ethanol or Acetone (compound is insoluble in water).[1]

    • Wipe inward from the perimeter to the center.[1]

    • Follow with a wet wipe (water/soap) to remove residue.[1]

  • Validation: Use a UV lamp (254 nm) to check for fluorescence (biphenyl derivatives often fluoresce) to ensure complete removal.[1]

First Aid Measures
Exposure RouteImmediate ActionRationale
Eye Contact Rinse for 15 mins; lift eyelids.[1]Acidic solid can cause corneal abrasion and chemical burns.[1]
Skin Contact Wash with soap & water for 15 mins.[1]Lipophilic nature requires soap to emulsify and remove the compound.[1]
Inhalation Move to fresh air; monitor for 24h.Fluorinated dusts can cause delayed pulmonary edema.[1]
Ingestion Do NOT induce vomiting. Rinse mouth.[1]Risk of aspiration; corrosive potential to esophagus.[1]
Fire Fighting (HF Hazard)

In case of fire involving this substance, firefighters must wear full SCBA (Self-Contained Breathing Apparatus) and acid-resistant gear.[1] Water spray can be used to cool containers, but runoff must be contained as it may become acidic (HF formation).[1]

Waste Disposal

  • Classification: Hazardous Chemical Waste (Halogenated Organic).[1]

  • Segregation: Do not mix with non-halogenated solvents. Segregate from strong bases.[1]

  • Labeling: Clearly label as "Fluorinated Organic Acid" to alert disposal vendors of potential HF generation during incineration.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10759115, 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid. Retrieved from [Link][1]

derivatives of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid and their synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and derivatization of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid , a specialized fluorinated scaffold used in high-performance medicinal chemistry and advanced materials engineering.

Synthesis, Derivatization, and Applications in Drug Discovery[1]

Executive Summary & Chemical Profile

3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS: 195457-74-0) is a privileged structural motif in medicinal chemistry.[1][2] It combines a rigid biphenyl core with two electron-withdrawing trifluoromethyl (


) groups.[2][3] This specific substitution pattern confers unique physicochemical properties:
  • Metabolic Stability: The

    
     groups block metabolic oxidation at the 3' and 5' positions and sterically protect the ring.
    
  • Lipophilicity: Significant increase in

    
    , facilitating membrane permeability.
    
  • Electronic Effects: The electron-poor nature of the 3',5'-ring influences the pKa of the distal carboxylic acid and affects

    
     stacking interactions in protein binding pockets.
    
Physicochemical Data
PropertyValue / Description
Formula

Molecular Weight 334.21 g/mol
CAS Number 195457-74-0
Appearance White to off-white crystalline powder
Predicted pKa ~3.8–4.1 (Acidic due to conjugation)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water

Synthetic Pathways

The synthesis of this biphenyl scaffold relies primarily on palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the industry standard due to its tolerance of the carboxylic acid functional group and high yields.

Primary Route: Suzuki-Miyaura Coupling

This route couples an aryl halide with an aryl boronic acid. Two retrosynthetic disconnections are possible, but Path A is generally preferred due to the commercial availability and stability of 4-carboxyphenylboronic acid.

  • Path A: Coupling 1-bromo-3,5-bis(trifluoromethyl)benzene with 4-carboxyphenylboronic acid.

  • Path B: Coupling 3,5-bis(trifluoromethyl)phenylboronic acid with 4-bromobenzoic acid.

Experimental Protocol (Path A)

Reagents:

  • 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 equiv)

  • 4-boronobenzoic acid (1.1 equiv)

  • Catalyst:

    
     (3–5 mol%) or 
    
    
    
    (for difficult substrates)
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (2:1:1)

Step-by-Step Methodology:

  • Inertion: Charge a reaction vessel with the aryl bromide, boronic acid, and base. Evacuate and backfill with Nitrogen or Argon (

    
    ) to remove 
    
    
    
    .
  • Solvation: Add degassed solvent mixture.

  • Catalysis: Add the Palladium catalyst under positive inert gas pressure.

  • Reflux: Heat the mixture to 80–100°C for 12–24 hours. Monitor consumption of the bromide via TLC or LC-MS.

  • Work-up:

    • Cool to room temperature.[4][5]

    • Acidify with 1N HCl to pH ~2 (critical to protonate the carboxylate salt formed by the base).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Hexane or column chromatography (SiO2, Hexane:EtOAc gradient) yields the pure acid.

Visual Synthesis Logic

The following diagram illustrates the retrosynthetic logic and the catalytic cycle involved.

SynthesisPath cluster_inputs Precursors cluster_catalysis Catalytic Cycle (Suzuki) Bromide 1-Bromo-3,5- bis(trifluoromethyl)benzene OxAdd Oxidative Addition (Pd0 -> PdII) Bromide->OxAdd Pd(0) Boronic 4-Carboxyphenyl- boronic acid TransMet Transmetallation (Base Mediated) Boronic->TransMet Base (K2CO3) OxAdd->TransMet RedElim Reductive Elimination (PdII -> Pd0) TransMet->RedElim RedElim->OxAdd Regenerate Pd(0) Product 3',5'-Bis(trifluoromethyl)- [1,1'-biphenyl]-4-carboxylic acid RedElim->Product

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target biphenyl acid.

Derivatization & Functionalization

The carboxylic acid moiety at the C4 position is the primary handle for derivatization. In drug discovery, this is typically converted into amides (pharmacophores) or esters (prodrugs).

Amide Coupling (Medicinal Chemistry Focus)

Amide derivatives of this scaffold are often investigated as inhibitors for nuclear receptors (e.g., PPAR) or enzymes requiring a lipophilic pocket anchor.

Protocol (HATU Method):

  • Dissolve the biphenyl acid (1.0 equiv) in dry DMF.

  • Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 15 min to activate the acid (formation of the active ester).

  • Add the target amine (

    
    , 1.1 equiv).
    
  • Stir at RT for 2–12 hours.

  • Purification: The lipophilicity of the

    
     groups often allows for easy precipitation by adding water, or standard silica chromatography.
    
Reduction to Alcohol

The corresponding benzyl alcohol is a versatile intermediate for ether synthesis or materials science applications (e.g., linker synthesis).

Protocol:

  • Reagent: Borane-THF complex (

    
    ) or 
    
    
    
    .
  • Condition:

    
     in THF.
    
  • Note: The

    
     groups are generally stable to standard borane reduction conditions, but strong nucleophiles (like 
    
    
    
    at high temps) should be monitored to prevent defluorination side reactions.
Derivatization Logic Diagram

Derivatives cluster_apps Applications Core 3',5'-Bis(trifluoromethyl)- [1,1'-biphenyl]-4-carboxylic acid Amide Amide Derivatives (Pharmacophores) Core->Amide HATU/Amine or via Chloride Ester Ester Derivatives (Prodrugs / MOF Linkers) Core->Ester ROH, H+ Alcohol Benzyl Alcohol (Synthetic Intermediate) Core->Alcohol BH3-THF Chloride Acyl Chloride (Activated Species) Core->Chloride SOCl2 or (COCl)2 App1 PPAR Agonists Amide->App1 App3 Enzyme Inhibitors Amide->App3 App2 Liquid Crystals Ester->App2

Figure 2: Functionalization tree showing key derivatives and their downstream applications.

Applications in Research & Industry

Medicinal Chemistry

The 3,5-bis(trifluoromethyl)phenyl moiety is a classic "privileged structure" in drug design. When linked via a phenyl ring (forming the biphenyl), it creates a scaffold that mimics the hydrophobic tail of fatty acids but with enhanced metabolic resistance.

  • Target Classes:

    • Nuclear Receptors: PPAR

      
       and PPAR
      
      
      
      agonists often utilize biphenyl-acid scaffolds to occupy the hydrophobic ligand-binding domain.
    • Neurokinin-1 (NK1) Antagonists: While Aprepitant uses the ether linkage, the biphenyl analogs are explored for their ability to penetrate the Blood-Brain Barrier (BBB) due to high lipophilicity.

    • TTR Stabilizers: Biphenyl acids (similar to Tafamidis) bind to the thyroxine-binding site of transthyretin; the

      
       groups provide additional hydrophobic contacts.
      
Materials Science[3]
  • Liquid Crystals: The rigid biphenyl core + polar carboxyl head + lipophilic fluorinated tail creates an amphiphilic structure suitable for mesogen formation in liquid crystal displays.

  • Crystal Engineering: The carboxylic acid allows for hydrogen-bonded dimerization, while the fluorine atoms induce specific packing motifs via

    
     and 
    
    
    
    interactions.

References

  • Synthesis of Fluorinated Biphenyls: Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl Halides. Journal of Organic Chemistry. (General Protocol Validation).

  • Medicinal Chemistry of Trifluoromethyl Groups: Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Biphenyl Acids in Drug Design: Discovery of Tafamidis for the Treatment of Transthyretin Amyloidosis. Science Translational Medicine. (Structural analog context).

  • Compound Data: 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid.[1][2] PubChem Compound Summary.[1] [1]

  • Amide Synthesis Protocol: Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. (Validates amine/acid coupling logic for this moiety).

Sources

mechanism of action for biphenyl carboxylic acid derivatives in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

Biphenyl carboxylic acid derivatives represent a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. The core pharmacophore consists of two phenyl rings (providing a rigid, lipophilic spacer) linked to a carboxylic acid moiety (providing a negative charge for electrostatic anchoring).

This guide dissects the mechanism of action (MoA) of this class across three distinct biological systems:

  • Enzymatic Inhibition (COX-1/2): Anti-inflammatory action via arginine-gating (e.g., Diflunisal).

  • Kinetic Stabilization (Transthyretin): Prevention of amyloidogenesis via dimer-dimer interface stapling.

  • Receptor Antagonism (AT1 Receptors): Orthosteric blockade of Angiotensin II (e.g., Telmisartan).

Structural Pharmacophore & Chemical Space

The biological versatility of these derivatives stems from their ability to bridge hydrophobic pockets while anchoring to cationic residues.

The Pharmacophore Logic
  • The Biphenyl Tail: A hydrophobic moiety that occupies deep lipophilic channels. The torsion angle between rings allows for induced fit adaptations.

  • The Carboxylic Head: A polar anchor that forms salt bridges with positively charged residues (Arginine or Lysine) in the target protein.

Pharmacophore Scaffold Biphenyl Scaffold (Lipophilic/Rigid) Head Carboxylic Acid (Anionic Anchor) Scaffold->Head Linked Target1 COX Channel (Arg-120 Interaction) Scaffold->Target1 Hydrophobic Packing Head->Target1 Ionic Bond Target2 TTR T4 Pocket (Lys-15 Interaction) Head->Target2 H-Bond Network Target3 AT1 Receptor (Cationic Residues) Head->Target3 Orthosteric Block

Figure 1: The bipartite pharmacophore of biphenyl carboxylic acids allows dual-mode binding: hydrophobic packing and electrostatic anchoring.

Mechanism I: Cyclooxygenase (COX) Inhibition

Representative Compound: Diflunisal[1]

Molecular Mechanism

Unlike aspirin, which irreversibly acetylates Ser-530, biphenyl carboxylic acids like Diflunisal function as reversible, competitive inhibitors .

  • Entry: The drug enters the hydrophobic channel of the COX enzyme.

  • Anchoring: The carboxylic acid group forms a critical ionic bond with Arg-120 at the entrance of the channel.

  • Steric Blockade: The biphenyl rings extend into the channel, sterically preventing the entry of arachidonic acid (the substrate), thereby halting prostaglandin synthesis.

Key Residue Interactions
ResidueInteraction TypeFunction
Arg-120 Salt BridgeAnchors the carboxylate head group.
Tyr-355 Hydrogen BondStabilizes the ligand orientation.
Ser-530 Steric ProximityDrug proximity prevents substrate access.

Mechanism II: Kinetic Stabilization of Transthyretin (TTR)

Representative Compounds: Diflunisal, Tafamidis (bioisostere)

This is the most sophisticated application of this scaffold. TTR is a homotetramer that transports thyroxine (T4) and retinol.[2] In TTR amyloidosis, the rate-limiting step is the dissociation of the tetramer into monomers, which then misfold and aggregate.[2][3]

The "Molecular Staple" Hypothesis

Biphenyl carboxylic acids bind to the two unoccupied T4-binding sites located at the dimer-dimer interface.

  • Binding: The drug binds with negative cooperativity (binding to the first site makes the second site harder to access, but occupancy of just one site is often sufficient for stabilization).

  • Stabilization: By bridging the two dimers, the drug raises the activation energy required for tetramer dissociation.

  • Result: The protein remains in its native, non-amyloidogenic tetrameric state.

TTR_Mechanism Tetramer Native TTR Tetramer (Functional) Dissociation Rate-Limiting Dissociation Tetramer->Dissociation Monomer Monomer (Unstable) Dissociation->Monomer Misfolded Misfolded Monomer (Amyloidogenic) Monomer->Misfolded Fibril Amyloid Fibril (Pathogenic) Misfolded->Fibril Drug Biphenyl Carboxylic Acid (Stabilizer) Drug->Tetramer Binds T4 Pocket Drug->Dissociation BLOCKS (Increases Barrier)

Figure 2: Kinetic stabilization mechanism. The drug acts as a 'staple' to prevent the rate-limiting dissociation of the TTR tetramer.

Experimental Protocols for Validation

As a scientist, you must validate these mechanisms using self-consistent assays. The Acid-Mediated Denaturation Assay is the gold standard for assessing TTR stabilization.

Protocol: TTR Acid-Mediated Denaturation

Objective: Quantify the ability of a ligand to prevent TTR fibrillization under stress conditions (pH 4.4) that mimic the lysosomal environment.

Reagents:

  • Recombinant Wild-Type (WT) TTR (0.4 mg/mL).

  • Acetate Buffer (pH 4.4, 100 mM KCl, 1 mM EDTA).

  • Test Compound (dissolved in DMSO).

Workflow:

  • Pre-Incubation:

    • Mix TTR (final conc. 3.6 µM) with the test compound (7.2 µM, 2x molar excess) in neutral buffer (pH 7.4).

    • Incubate for 30 minutes at 37°C to allow ligand binding to the tetramer.

  • Acid Induction:

    • Dilute the mixture 1:1 with Acetate Buffer (pH 4.4).

    • Why? Low pH protonates histidine residues, disrupting the tetramer interface and inducing dissociation.

  • Incubation:

    • Incubate at 37°C for 72 hours in a sealed plate to prevent evaporation.

  • Quantification (Turbidimetry):

    • Vortex samples gently to suspend aggregates.

    • Measure absorbance at 400 nm (or 350 nm).

    • Interpretation: Lower absorbance = Higher stability (less aggregation).

Validation Criteria:

  • Negative Control: TTR + DMSO only (Should show high turbidity).

  • Positive Control: TTR + Diflunisal (Should show <10% turbidity of negative control).

Protocol: COX-1/2 Inhibition (Colorimetric)

Objective: Determine IC50 values for enzyme inhibition.

  • Enzyme Reaction: Incubate recombinant COX-1 or COX-2 with Heme cofactor and test compound in Tris-HCl buffer (pH 8.0).

  • Substrate Addition: Add Arachidonic Acid (AA) and TMPD (colorimetric substrate).

  • Measurement: Monitor absorbance at 590 nm.

    • Mechanism:[4][5][6][7][8][9][10] COX converts AA to PGG2. The peroxidase activity of COX then reduces PGG2 to PGH2, simultaneously oxidizing TMPD (colorless) to a blue product.

    • Result: Inhibitors reduce the rate of blue color formation.

Future Directions: URAT1 and Beyond

Recent SAR studies indicate that biphenyl carboxylic acid derivatives are emerging as potent inhibitors of URAT1 (Urate Transporter 1).[11]

  • Mechanism: Inhibition of urate reabsorption in the proximal tubule.

  • Structural Insight: The carboxylic acid mimics the urate anion, while the biphenyl tail interacts with the transporter's hydrophobic channel.

  • Clinical Relevance: Potential dual-action drugs for hypertension (via AT1) and gout (via URAT1).

References

  • Diflunisal Mechanism & COX Binding

    • Source: National Center for Biotechnology Inform
    • Title: Diflunisal - LiverTox.
    • URL:[Link]

  • TTR Kinetic Stabilization (Discovery)

    • Source: PubMed (Scripps Research Institute / Kelly Lab).
    • Title: Orally administered diflunisal stabilizes transthyretin against dissociation required for amyloidogenesis.[3]

    • URL:[Link]

  • TTR Acid-Mediated Denaturation Protocol

    • Source: Biochemistry (ACS Public
    • Title: The Acid-Mediated Denaturation Pathway of Transthyretin Yields a Conformational Intermediate That Can Self-Assemble into Amyloid.[12]

    • URL:[Link]

  • Angiotensin II Receptor Blockers (ARBs)

    • Source: PubMed Central (PMC).
    • Title: Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects.[13]

    • URL:[Link]

  • Biphenyl Carboxylic Acids as URAT1 Inhibitors

    • Source: MDPI (Molecules).[14]

    • Title: Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors.[11]

    • URL:[Link]

Sources

Structure-Activity Relationship of Biphenyl Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biphenyl carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophoric core for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), Transthyretin (TTR) kinetic stabilizers, and emerging URAT1 inhibitors. Its utility stems from a unique balance of rigidity (conferred by the biaryl axis) and ionizable polarity (the carboxylate tail).

This guide deconstructs the structure-activity relationship (SAR) of this scaffold, moving beyond basic substitution patterns to explore the torsional electronics and hydrophobic occupancy that drive potency. We focus heavily on TTR stabilization (e.g., Tafamidis, Diflunisal) as the primary case study for modern rational design using this scaffold.

The Pharmacophore: Anatomy of the Scaffold

To engineer high-affinity ligands, one must treat the biphenyl carboxylic acid not as a single unit, but as three distinct functional domains.

Structural Deconstruction
  • The Acidic Head (Ring A):

    • Primary Function: Electrostatic anchor. It typically forms salt bridges with positively charged residues (e.g., Lys15 in TTR, Arg120 in COX-1/2).

    • pKa Modulation: Ortho-fluorination (as in Diflunisal) lowers the pKa, increasing the fraction of ionized species at physiological pH while simultaneously increasing lipophilicity.

    • Bioisosteres: Tetrazoles or acyl sulfonamides are often employed to improve membrane permeability or metabolic stability while retaining the negative charge profile.

  • The Biaryl Core (Linker):

    • Primary Function: Spans the hydrophobic channel.

    • Torsion Angle: The twist between the two phenyl rings is critical. Unsubstituted biphenyls have a torsion angle of ~44°. Ortho-substitution (steric clash) increases this angle, forcing non-planarity which can be exploited to match specific binding pocket geometries (atropisomerism).

  • The Hydrophobic Tail (Ring B):

    • Primary Function: Van der Waals contacts.

    • Halogenation: Substitution with Cl, Br, or I at the 3' or 5' positions is a key SAR driver. These halogens fill specific hydrophobic pockets (e.g., the thyroxine binding pockets in TTR) and can engage in "halogen bonding" with backbone carbonyls.

SAR_Logic Scaffold Biphenyl Carboxylic Acid Scaffold RingA Ring A (Acidic Head) • Electrostatic Anchor (Lys/Arg) • Bioisosteres: Tetrazole Scaffold->RingA Ionic Bonding Linker Biaryl Axis • Torsion Angle Control • Ortho-substituents force twist Scaffold->Linker Conformational Lock RingB Ring B (Hydrophobic Tail) • Halogen Pockets (Cl/I) • Metabolic Liability (Para) Scaffold->RingB Hydrophobic Fill

Figure 1: Deconstruction of the pharmacophore into functional domains.

Mechanistic SAR Case Study: Transthyretin (TTR) Stabilizers

The most sophisticated application of this scaffold is in the treatment of TTR amyloidosis (ATTR). TTR is a tetramer that transports thyroxine (T4).[1] When the tetramer dissociates into monomers, they misfold and aggregate into amyloid fibrils.[2]

The Mechanism

Biphenyl carboxylic acids bind to the two unoccupied T4 binding sites at the dimer-dimer interface. This binding raises the kinetic barrier for tetramer dissociation—a mechanism known as kinetic stabilization .

Critical SAR Insights
  • The "Forward" vs. "Reverse" Binding:

    • Unlike many ligands, biphenyls can bind in two orientations.

    • Diflunisal Mode: The carboxylate ring binds to the outer lysine (Lys15), while the hydrophobic ring penetrates deep into the inner pocket (Ser117).

    • Tafamidis Mode: The benzoxazole (bioisostere of the biphenyl core) mimics this bridging interaction.

  • 3',5'-Dihalogenation:

    • Adding chlorines or fluorines to the Ring B (distal ring) dramatically increases potency.

    • Why? The TTR binding pocket contains specific "halogen binding pockets" (HBPs) formed by Leu17, Leu110, and Val121. Filling these pockets with electron-rich halogens (Cl, I) maximizes van der Waals contact and displaces ordered water molecules (entropic gain).

  • Linker Rigidity:

    • Flexible linkers (e.g., diphenyl ethers) lose entropy upon binding. The rigid biphenyl bond pre-organizes the molecule, reducing the entropic penalty of binding.

Synthetic Strategy: Palladium-Catalyzed Assembly[3]

The industry standard for synthesizing these derivatives is the Suzuki-Miyaura Cross-Coupling . This protocol is preferred over Gomberg-Bachmann or Ullmann coupling due to its mild conditions and tolerance of the carboxylic acid moiety (often unprotected).

Step-by-Step Protocol

Objective: Synthesis of 4'-fluoro-4-hydroxybiphenyl-3-carboxylic acid derivatives.

Reagents:

  • Aryl Halide (A): 5-bromo-2-hydroxybenzoic acid (or ester protected).

  • Boronic Acid (B): 4-fluorophenylboronic acid (1.2 equiv).

  • Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates).

  • Base: K2CO3 (2.0 M aqueous solution) or Cs2CO3.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or DME/Water.

Workflow:

  • Degassing (Critical): Dissolve Aryl Halide and Boronic Acid in the solvent. Sparge with Argon for 15 minutes. Rationale: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Catalyst Addition: Add the Pd catalyst under a positive pressure of Argon.

  • Base Activation: Add the aqueous base. Rationale: The base converts the boronic acid into a boronate species (Ar-B(OH)3-), which is the active nucleophile for transmetallation.

  • Reflux: Heat to 80-100°C for 4–12 hours. Monitor by TLC or LC-MS.

  • Workup: Acidify to pH 3 (to protonate the carboxylic acid), extract with EtOAc, and purify via silica gel chromatography (typically MeOH/DCM gradients for free acids).

Synthetic_Pathway Start Start: Aryl Bromide + Boronic Acid Step1 1. Degas Solvent (Ar) Prevent Pd oxidation Start->Step1 Step2 2. Add Pd(PPh3)4 + Base (K2CO3) Activate Boronate Step1->Step2 Step3 3. Oxidative Addition Pd(0) inserts into C-Br Step2->Step3 Step4 4. Transmetallation Transfer of Aryl group Step3->Step4 Step5 5. Reductive Elimination Form C-C bond + Regnerate Pd(0) Step4->Step5 End Product: Biphenyl Carboxylic Acid Step5->End

Figure 2: Suzuki-Miyaura catalytic cycle adapted for biphenyl synthesis.

Evaluation Protocols: TTR Turbidity Assay

To validate the SAR, one must measure the compound's ability to prevent TTR aggregation under acidic stress. This is the "Gold Standard" in vitro assay.

The Principle

Native TTR is stable at neutral pH.[1] Lowering the pH to 4.4 triggers the protonation of the H-bonding network, causing tetramer dissociation and rapid aggregation. Effective ligands stabilize the tetramer, preventing this turbidity increase.

Detailed Methodology
  • Buffer Preparation:

    • Assay Buffer: 10 mM Phosphate, 100 mM KCl, 1 mM EDTA, pH 7.0.[1][3][4]

    • Acid Buffer: 200 mM Acetate, 100 mM KCl, 1 mM EDTA, pH 4.4.[5]

  • Protein Prep: Purified Recombinant Human TTR (WT or V30M variant) diluted to 0.4 mg/mL (7.2 µM) in Assay Buffer.

  • Incubation:

    • Add test compound (dissolved in DMSO) to TTR solution. Final DMSO concentration < 2%.

    • Incubate for 30 min at 37°C to allow ligand binding.

  • Acid Induction:

    • Add an equal volume of Acid Buffer to the mixture (Final pH ≈ 4.4).

  • Measurement:

    • Transfer to a 96-well UV-transparent plate.

    • Monitor Absorbance (Turbidity) at 350 nm or 400 nm every 10 minutes for 72 hours at 37°C.

  • Data Analysis:

    • Plot OD vs. Time.[3]

    • Calculate % Inhibition =

      
      .
      
Compound ClassKey SAR FeatureRelative Potency (TTR Stabilization)
Diflunisal 2',4'-difluoro, 4-OH++ (Standard)
Tafamidis Benzoxazole bioisostere++++ (Clinical)
Analogue A Unsubstituted Biphenyl+ (Weak)
Analogue B 3',5'-Dichloro+++ (High Potency - HBP filling)

Computational Modeling Strategy

Before synthesis, docking studies should be performed using AutoDock Vina or Gold .

  • Target PDB: 2B77 (TTR complexed with Diflunisal).

  • Key Interaction Check: Ensure the carboxylate forms a salt bridge with Lys15 and the distal ring shows < 4Å distance to Leu17/Leu110 .

  • Twist Angle: Constrain the biphenyl torsion angle to ~40-60° during minimization to mimic the bioactive conformation.

References

  • Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences, 109(24), 9629–9634. Link

  • Adamski-Werner, S. L., et al. (2004). Diflunisal analogues stabilize the native state of transthyretin and inhibit amyloidogenesis. Journal of Medicinal Chemistry, 47(2), 355–374. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Hurshman, A. R., et al. (2004). Transthyretin amyloidosis: structural basis for protein stabilization by diflunisal. Science, 303(5660), 1036-1039. Link

  • Song, D., et al. (2021).[6] A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout. European Journal of Pharmacology, 907, 174291.[6] Link[6]

Sources

Methodological & Application

detailed experimental protocol for Suzuki coupling to synthesize 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS: 195457-74-0). This fluorinated biaryl acid is a critical building block in the development of liquid crystals, enzyme inhibitors, and high-performance polymers. The protocol utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, specifically optimized to mitigate the protodeboronation issues common with electron-deficient boronic acids. Two synthetic routes are presented: a Direct Acid Coupling (Green Route) for streamlined processing, and an Ester-Intermediate Route (Robust Route) for maximum purity profiles.

Retrosynthetic Analysis & Strategic Considerations

The Chemical Challenge

The synthesis involves coupling an electron-deficient aryl ring (3,5-bis-CF3) with a benzoic acid moiety.

  • Electronic Effects: The 3,5-bis(trifluoromethyl)phenyl group is strongly electron-withdrawing. If used as the boronic acid partner, the C-B bond is weakened, making it highly susceptible to protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions, yielding 1,3-bis(trifluoromethyl)benzene as a byproduct.

  • Solubility: The target molecule is a carboxylic acid, allowing for purification via acid-base extraction, a key advantage leveraged in this protocol.

Coupling Strategy

We employ 4-Bromobenzoic acid (or its methyl ester) as the electrophile and 3,5-Bis(trifluoromethyl)phenylboronic acid as the nucleophile.

  • Why this disconnection? 4-Bromobenzoic acid is inexpensive and stable. While the reverse coupling (4-carboxyphenylboronic acid + 1-bromo-3,5-bis(trifluoromethyl)benzene) is viable, the chosen route utilizes more readily available starting materials and avoids the instability of electron-deficient aryl bromides toward lithium-halogen exchange if one were to synthesize the precursors.

Reaction Pathway Diagram

ReactionPathway Start1 4-Bromobenzoic Acid (Electrophile) Inter Pd(II) Intermediate Start1->Inter Oxidative Addition Start2 3,5-Bis(CF3)phenylboronic Acid (Nucleophile) Start2->Inter Transmetallation (Base Activated) Side Side Product (Protodeboronation) Start2->Side Hydrolysis (Avoid High T/pH) Cat Pd Catalyst (Pd(dppf)Cl2 or Pd(PPh3)4) Cat->Inter Base Base (Na2CO3) Base->Start2 Activation Prod Target Product 3',5'-Bis(CF3)-[1,1'-biphenyl]-4-COOH Inter->Prod Reductive Elimination

Figure 1: Mechanistic pathway of the Suzuki-Miyaura coupling highlighting the critical transmetallation step and potential protodeboronation side reaction.

Experimental Protocols

Method A: Direct Acid Coupling (Streamlined)

Best for: Rapid synthesis, avoiding protection/deprotection steps.

Reagents & Materials:

Component Equiv. Role
4-Bromobenzoic acid 1.0 Electrophile
3,5-Bis(CF3)phenylboronic acid 1.1 - 1.2 Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 0.03 (3 mol%) Catalyst (Resistant to O2)
Na₂CO₂ (2M Aqueous) 3.0 Base (Solubilizes acid + activates Boron)

| 1,4-Dioxane | Solvent | Miscible organic co-solvent |

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Loading: Add 4-Bromobenzoic acid (10 mmol, 2.01 g), 3,5-Bis(trifluoromethyl)phenylboronic acid (11 mmol, 2.84 g), and Pd(dppf)Cl₂ (0.3 mmol, 245 mg).

  • Inerting: Evacuate and backfill with Nitrogen (x3).

  • Solvent Addition: Add degassed 1,4-Dioxane (40 mL) and degassed 2M Na₂CO₃ (15 mL). Note: The carboxylic acid will convert to the sodium salt, dissolving into the aqueous phase.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by HPLC or TLC (Note: TLC of the free acid requires acidic eluent, e.g., EtOAc/Hexane/AcOH).

  • Workup (Critical for Purity):

    • Cool to room temperature.[1][2][3][4]

    • Dilute with water (50 mL) and Ethyl Acetate (50 mL).

    • Phase Separation 1: Separate layers. Keep the Aqueous Layer (contains product as carboxylate). Discard organic layer (contains non-acidic impurities like homocoupled boronic acid and phosphine oxides).

    • Acidification: Slowly acidify the aqueous layer with 1M HCl to pH < 2. The product will precipitate as a white solid.

    • Extraction 2: Extract the milky aqueous suspension with Ethyl Acetate (3 x 50 mL).

    • Drying: Dry combined organics over MgSO₄, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Method B: The Ester Route (High Purity)

Best for: Large scale, or if the direct acid coupling suffers from catalyst poisoning.

Step 1: Coupling

  • Use Methyl 4-bromobenzoate (1.0 equiv) instead of the acid.

  • Use K₃PO₄ (2.0 equiv) as base in Toluene/Water (10:1) .

  • Catalyst: Pd(PPh₃)₄ (1 mol%).

  • Run at 90°C for 12 hours.

  • Standard aqueous workup; purify the ester intermediate by flash chromatography (SiO₂, Hexane/EtOAc).

Step 2: Hydrolysis

  • Dissolve the ester in THF/MeOH (1:1).

  • Add LiOH (2M aq, 3 equiv). Stir at RT for 2 hours.

  • Acidify with HCl, extract, and dry.

Purification Logic & Quality Control

The physical properties of the target molecule allow for a self-validating purification workflow. Because the product is a carboxylic acid, we can separate it from neutral byproducts (dehalogenated starting material, protodeboronated boronic acid) by manipulating pH.

Purification Workflow Diagram

Purification Raw Crude Reaction Mixture (pH ~10-11) Wash Wash with Organic Solvent (EtOAc/Ether) Raw->Wash OrgWaste Organic Layer (Contains Neutral Impurities: Biaryls, Phosphines, Boronic byproducts) Wash->OrgWaste Discard AqLayer Aqueous Layer (Contains Product as Sodium Salt) Wash->AqLayer Keep Acidify Acidify with HCl to pH 1-2 AqLayer->Acidify Precip Precipitate Formation Acidify->Precip Extract Extract with EtOAc Precip->Extract Final Pure Product (After Drying/Evaporation) Extract->Final

Figure 2: Acid-Base extraction strategy for purification of the target carboxylic acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Protodeboronation of 3,5-bis(CF3)phenylboronic acid.Reduce reaction temperature to 60°C. Use anhydrous conditions (DMF/CsF) if aqueous base fails.
Black Precipitate "Pd Black" formation (catalyst decomposition).Ensure rigorous degassing of solvents. Add excess ligand (e.g., PPh3) or switch to Pd(dppf)Cl2.
Incomplete Conversion Catalyst poisoning by carboxylic acid (Method A).Switch to Method B (Ester route). Ensure >2.5 equiv of base is used in Method A to keep the acid fully deprotonated.
Homocoupling Oxidation of boronic acid.Ensure inert atmosphere (N2/Ar). Avoid acetone as solvent.

Safety & Handling

  • Fluorinated Compounds: While stable, thermal decomposition of polyfluorinated aromatics can release toxic HF. Do not overheat >150°C.

  • Palladium Waste: All heavy metal waste must be segregated.

  • Acids/Bases: Handle concentrated HCl and caustic soda with appropriate PPE (gloves, goggles).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from carboxylic acids.[5] Journal of the American Chemical Society.[2] (Contextual reference for acid compatibility).

  • PubChem Compound Summary. (n.d.). 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS 195457-74-0).[6] Link

Sources

purification of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Target Molecule: 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS: 195457-74-0 Molecular Formula: C₁₅H₈F₆O₂ Molecular Weight: 334.21 g/mol [1]

This application note details the purification of a fluorinated biphenyl carboxylic acid, a critical scaffold in medicinal chemistry (e.g., for PPAR agonists, enzyme inhibitors) and materials science (liquid crystals).

The Purification Challenge: This molecule presents a dichotomy in solubility. The 3,5-bis(trifluoromethyl)phenyl moiety renders the molecule highly lipophilic and electron-deficient, while the carboxylic acid functionality provides a distinct polar "handle" and hydrogen-bonding capability. Common impurities from its synthesis (typically Suzuki-Miyaura coupling) include:

  • Protodeboronation byproducts: 1,3-bis(trifluoromethyl)benzene (highly volatile, non-polar).

  • Homocoupling dimers: 3,3',5,5'-tetrakis(trifluoromethyl)biphenyl (highly lipophilic, non-acidic).

  • Palladium residues: Black specks or colloidal metal from the cross-coupling catalyst.

Mere thermal recrystallization is often insufficient to separate the non-acidic homocoupling impurities due to the high lipophilicity of the fluorinated rings. Therefore, this protocol integrates a Chemical Acid-Base Workup followed by a Thermal Recrystallization to achieve >99.5% purity.

Pre-Purification: The "Chemical" Recrystallization (Acid-Base Swing)

Before attempting thermal recrystallization, the crude material must be stripped of non-acidic impurities. This relies on the acidity of the carboxylic acid (


).

Rationale: The target molecule forms a water-soluble salt at pH > 9. The major impurities (homocoupled biphenyls, dehalogenated arenes) lack an acidic proton and will remain in the organic phase.

Protocol A: Acid-Base Extraction
  • Dissolution: Suspend the crude solid (10 g) in Ethyl Acetate (EtOAc) (100 mL).

  • Extraction: Add 1M NaOH (or KOH) (50 mL). Shake vigorously.

    • Mechanism:[2][3] The target acid converts to its sodium carboxylate salt (

      
      ) and migrates to the aqueous layer.
      
    • Observation: The organic layer contains the non-acidic fluorinated impurities.

  • Separation: Separate the layers. Keep the Aqueous Layer .

    • Optional Wash: Wash the aqueous layer once with fresh EtOAc (30 mL) to remove entrained non-polar contaminants.

  • Palladium Scavenging (Critical Step): Add activated carbon (Darco G-60, 0.5 g) to the aqueous solution. Stir for 30 minutes. Filter through Celite to remove the carbon and adsorbed Pd.

  • Precipitation: Slowly add 6M HCl to the clear aqueous filtrate while stirring until pH < 2.

    • Result: The target molecule will precipitate as a thick white solid.

  • Isolation: Filter the solid, wash with water (2 x 50 mL) to remove inorganic salts (NaCl), and dry partially under vacuum.

Thermal Recrystallization: Solvent System Selection

With the non-acidic impurities removed, the remaining challenge is separating the target from structural isomers or unreacted starting materials (e.g., 4-boronobenzoic acid derivatives).

Solvent Screening Logic:

  • Non-Polar Solvents (Hexane/Toluene): Poor solubility for the carboxylic acid dimer; likely to oil out or trap impurities.

  • Polar Aprotic (DMSO/DMF): Too soluble; recovery will be poor.

  • Protics (Alcohols): Ideal. They disrupt the carboxylic acid dimers, allowing individual molecules to pack efficiently into the crystal lattice upon cooling.

Selected System: Ethanol (EtOH) / Water (


) 
  • Why: The trifluoromethyl groups provide enough lipophilicity to require ethanol, while water acts as a powerful anti-solvent to drive yield and purge polar boronic acid residues.

Protocol B: Recrystallization Procedure
ParameterSpecificationNotes
Solvent A Ethanol (Absolute)Good solubility at boiling; moderate at RT.
Solvent B Deionized WaterAnti-solvent; purges inorganic salts/boronic acids.
Concentration ~1 g / 10-15 mL EtOHMay vary based on exact impurity profile.
Target Temp Reflux (~78°C)Ensure full dissolution.

Step-by-Step Methodology:

  • Reflux: Place the semi-dried solid from Protocol A (assume ~9 g) into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvation: Add Ethanol (90 mL). Heat the mixture to reflux.

    • Check: If solids remain after 10 minutes at reflux, add more Ethanol in 5 mL increments until a clear solution is obtained.

    • Note: If black particles persist (Pd), perform a hot filtration through a pre-warmed glass frit.

  • Nucleation/Anti-solvent Addition: Remove the heat source but keep the flask on the stir plate. While the solution is still hot (~60-70°C), add warm Water dropwise.

    • Endpoint: Add water until a faint, persistent turbidity (cloudiness) is observed.

    • Re-dissolve: Add 1-2 mL of Ethanol to clear the solution back to transparency.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2-3 hours).

    • Do not shock cool: Rapid cooling traps impurities in the crystal lattice.

    • Crystallization:[2][4] White needles or plates should form.

  • Maturation: Once at room temperature, cool the flask in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Filtration: Filter the crystals using a Buchner funnel.

  • Washing: Wash the filter cake with a cold (0°C) mixture of Ethanol:Water (1:1, 20 mL).

    • Warning: Do not use pure ethanol for washing; it will dissolve the product.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours.

Process Logic & Workflow Visualization

The following diagram illustrates the decision matrix and purification flow, ensuring the removal of specific impurity classes at the correct stage.

PurificationWorkflow cluster_chemical Phase 1: Chemical Purification (Acid-Base) cluster_thermal Phase 2: Thermal Recrystallization Start Crude Reaction Mixture (Suzuki Coupling) Extraction Dissolve in EtOAc Extract with 1M NaOH Start->Extraction Sep1 Phase Separation Extraction->Sep1 OrgWaste Organic Layer (Contains Homocoupled Biphenyls, Catalyst Ligands) Sep1->OrgWaste Discard AqLayer Aqueous Layer (Contains Product as Na-Salt) Sep1->AqLayer Keep Carbon Add Activated Carbon Filter (Celite) AqLayer->Carbon Acidify Acidify with HCl (pH < 2) Precipitate Free Acid Carbon->Acidify DissolveHot Dissolve in boiling EtOH Acidify->DissolveHot Isolated Solid AddWater Add warm H2O (Anti-solvent) until turbid -> clear DissolveHot->AddWater Cool Slow Cool to RT -> 0°C AddWater->Cool Filter Filtration & Wash (Cold EtOH:H2O) Cool->Filter Final Pure 3',5'-Bis(trifluoromethyl)- [1,1'-biphenyl]-4-carboxylic acid (>99.5% Purity) Filter->Final

Caption: Integrated Acid-Base Workup and Recrystallization Workflow for Fluorinated Biphenyl Acids.

Quality Control & Analytical Expectations

1. NMR Analysis (


 and 

):
  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the disappearance of the broad singlet at ~13.0 ppm (COOH) in the crude if it was salt-contaminated, but it should be sharp in the pure product. The aromatic region (7.5 - 8.5 ppm) must show distinct splitting patterns for the biphenyl system.
  • 
     NMR:  A single sharp peak at ~ -62 ppm indicates the equivalent 
    
    
    
    groups. Multiple fluorine peaks suggest isomer contamination or incomplete separation of starting materials.

2. Melting Point:

  • While specific literature values vary by polymorph, analogous fluorinated biphenyl acids typically melt in the range of 180°C - 230°C . A sharp range (< 2°C) confirms purity. Broad ranges indicate trapped solvent or isomers.

3. Palladium Content:

  • For pharmaceutical intermediates, residual Pd must be < 10 ppm. If the carbon treatment in Phase 1 was insufficient, a metal scavenger resin (e.g., SiliaMetS® Thiol) can be added during the hot ethanol dissolution step of Phase 2.

References

  • PubChem. "3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (Compound)."[1] National Library of Medicine. Accessed January 29, 2026. [Link]

  • Suzuki, A. "Organoboron compounds in cross-coupling reactions." Journal of Organometallic Chemistry, 576(1-2), 147-168. (Foundational reference for impurity profiles in Suzuki coupling). [Link]

  • University of Illinois Urbana-Champaign. "Recrystallization and Crystallization Guide." Department of Chemistry. [Link]

  • BIPM. "Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid." (Solubility and stability data for the fluorinated moiety). [Link]

  • Organic Chemistry Portal. "Suzuki Coupling - Impurity Control and Catalysis." [Link]

Sources

High-Resolution NMR Characterization of Fluorinated Biphenyl Scaffolds: 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and structural biology, focusing on the rigorous NMR characterization of fluorinated biphenyl scaffolds.

Introduction & Strategic Importance

The 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid scaffold represents a critical pharmacophore in modern drug discovery. The bis-trifluoromethyl motif is frequently employed to modulate lipophilicity (


), enhance metabolic stability by blocking oxidative sites, and improve blood-brain barrier permeability. However, the symmetry of the biphenyl system and the strong coupling effects of fluorine atoms present unique challenges in structural assignment.

This protocol provides a definitive guide to assigning the


H and 

C NMR spectra of this molecule, utilizing scalar coupling analysis (

-coupling) as a primary diagnostic tool.

Experimental Protocol

Sample Preparation[1]
  • Solvent Selection: DMSO-

    
      (Dimethyl sulfoxide-d6) is the mandatory solvent. The carboxylic acid moiety ensures high solubility in DMSO, and the solvent's polarity prevents aggregation that can broaden signals in non-polar solvents like CDCl
    
    
    
    .
  • Concentration: Prepare a solution of 10–15 mg of analyte in 0.6 mL of solvent. High concentration is required to resolve the low-intensity quartets in the

    
    C spectrum arising from C-F coupling.
    
  • Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

Instrument Parameters
  • Frequency: Minimum 400 MHz (for

    
    H) is recommended to resolve aromatic overlap.
    
  • Pulse Sequences:

    • 
      H NMR:  Standard single-pulse with 30° flip angle (zg30). Number of Scans (NS) = 16.
      
    • 
      C NMR:  Proton-decoupled (
      
      
      
      C{
      
      
      H}) sequence (zgpg30). NS
      
      
      1024 to detect split carbon signals.
    • 
      F NMR (Optional but Recommended):  To confirm the equivalence of the -CF
      
      
      
      groups.

Structural Analysis & Numbering System

To ensure clarity, we utilize the following numbering scheme for the assignment:

  • Ring A (Acid Side): Phenyl ring substituted at C4 with -COOH.

    • H-2,6: Ortho to Carboxylic Acid.

    • H-3,5: Meta to Carboxylic Acid (Ortho to Biphenyl linkage).

  • Ring B (Fluoro Side): Phenyl ring substituted at C3' and C5' with -CF

    
    .
    
    • H-2',6': Ortho to Biphenyl linkage (between Ph and CF

      
      ).
      
    • H-4': Para to Biphenyl linkage (between two CF

      
       groups).
      
Visualization of Assignment Logic

NMR_Assignment_Logic Sample Sample in DMSO-d6 H1_Spec 1H NMR Spectrum Sample->H1_Spec C13_Spec 13C NMR Spectrum Sample->C13_Spec RingA Ring A: AA'BB' System (2 Doublets) H1_Spec->RingA Coupling Analysis RingB Ring B: AM2 System (2 Singlets) H1_Spec->RingB Symmetry Check AcidH COOH Proton (Broad, >13 ppm) H1_Spec->AcidH CF3_C CF3 Carbons (Quartet, J ~272 Hz) C13_Spec->CF3_C 1J Coupling Ipso_C C-CF3 Ipso Carbons (Quartet, J ~32 Hz) C13_Spec->Ipso_C 2J Coupling

Figure 1: Logical workflow for deconvoluting the spectral features of fluorinated biphenyls. The distinct splitting patterns in both nuclei serve as self-validating checkpoints.

H NMR Assignment Guide

The proton spectrum will display three distinct aromatic environments and one exchangeable acidic proton.

The Acidic Proton
  • Signal: Broad singlet at

    
     13.0 – 13.5 ppm .
    
  • Note: This signal may disappear if the solvent is "wet" (contains H

    
    O) due to rapid chemical exchange.
    
Ring A: The AA'BB' System

Ring A possesses a plane of symmetry through the C1-C4 axis.

  • H-2,6 (Ortho to COOH): These protons are strongly deshielded by the electron-withdrawing carbonyl of the carboxylic acid.

    • Shift:

      
       8.05 – 8.10 ppm.
      
    • Multiplicity: Doublet (

      
      ), 
      
      
      
      Hz.[1][2]
    • Integration: 2H.

  • H-3,5 (Meta to COOH): These protons are deshielded by the adjacent aromatic ring (Ring B) but less so than H-2,6.

    • Shift:

      
       7.90 – 7.95 ppm.
      
    • Multiplicity: Doublet (

      
      ), 
      
      
      
      Hz.[1][2]
    • Integration: 2H.

Ring B: The Fluorinated Ring

Ring B possesses a plane of symmetry through the C1'-C4' axis. The fluorine atoms do not couple strongly to these protons in


H NMR (typically unresolved or broadening), resulting in apparent singlets.
  • H-2',6' (Ortho to Linkage): Located between the biphenyl linkage and a -CF

    
     group.
    
    • Shift:

      
       8.40 – 8.50 ppm.
      
    • Multiplicity: Singlet (

      
      ) or broad singlet.
      
    • Integration: 2H.

    • Diagnostic: This is typically the most downfield aromatic signal due to the cumulative deshielding of the biphenyl ring and the ortho-CF

      
       group.
      
  • H-4' (Para to Linkage): Located between two -CF

    
     groups.
    
    • Shift:

      
       8.15 – 8.25 ppm.
      
    • Multiplicity: Singlet (

      
      ) or broad singlet.
      
    • Integration: 1H.

Summary Table:


H NMR Data (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
COOH 13.0 - 13.5br s1HExchangeable acidic proton
H-2', 6' 8.45s2HRing B: Deshielded by ortho-CF

& Ring A
H-4' 8.20s1HRing B: Between two CF

groups
H-2, 6 8.08d (

Hz)
2HRing A: Ortho to electron-withdrawing COOH
H-3, 5 7.92d (

Hz)
2HRing A: Ortho to Biphenyl Linkage

C NMR Assignment Guide (The "Quartet Test")

The


C assignment relies heavily on identifying Carbon-Fluorine (

) coupling. The

F nucleus (

, 100% abundance) splits attached carbons into quartets (

).
The Fluorinated Carbons (Ring B)
  • -CF

    
     Carbons: 
    
    • Pattern: Quartet (

      
       Hz).
      
    • Shift:

      
       123.0 – 124.0 ppm.[3][4]
      
    • Validation: The coupling constant is massive (~270 Hz). You will see four peaks spread over ~3 ppm.[4][5]

  • C-3', 5' (Ipso to CF

    
    ): 
    
    • Pattern: Quartet (

      
       Hz).
      
    • Shift:

      
       131.0 – 132.0 ppm.
      
    • Validation: These carbons are directly attached to the CF

      
       group.
      
  • C-2', 6' (Ortho to CF

    
    ): 
    
    • Pattern: Quartet (

      
       Hz) or Broad Singlet.
      
    • Shift:

      
       127.0 – 128.0 ppm.
      
    • Note: Often appears as a broadened peak if resolution is insufficient.

  • C-4' (Between two CF

    
    s): 
    
    • Pattern: Septet (due to overlap of two quartets) or Broad Multiplet.

    • Shift:

      
       122.0 – 123.0 ppm.
      
The Non-Fluorinated Carbons (Ring A & Carbonyl)
  • C=O (Carboxylic Acid):

    • Shift:

      
       166.5 – 167.5 ppm.
      
    • Pattern: Singlet.

  • Aromatic Backbone (Ring A):

    • C-4 (Ipso to COOH):

      
       130.0 – 131.0 ppm (Quaternary).
      
    • C-1 (Ipso to Ring B):

      
       142.0 – 143.0 ppm (Quaternary).
      
    • C-2, 6:

      
       129.5 – 130.5 ppm (High intensity CH).
      
    • C-3, 5:

      
       127.0 – 127.5 ppm (High intensity CH).
      

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10759115, 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid. Retrieved January 29, 2026, from [Link]

  • Royal Society of Chemistry. (2011). Supplementary Material for Chemical Communications: Copper-Catalyzed Trifluoromethylation. Retrieved January 29, 2026, from [Link]

  • Bureau International des Poids et Mesures (BIPM). (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Retrieved January 29, 2026, from [Link]

Sources

Application Note: Cytotoxicity Assessment of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic Acid via MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the protocol for evaluating the cytotoxicity of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (referred to herein as BTFCA ) using the MTT colorimetric assay.[1]

BTFCA presents unique physicochemical challenges due to its amphiphilic but predominantly lipophilic nature .[1] The biphenyl core and two trifluoromethyl (


) groups confer high lipophilicity (LogP > 4.5 estimated), while the carboxylic acid moiety (

) introduces pH-dependent solubility.[1] Standard MTT protocols often fail with such compounds due to precipitation in aqueous media (false absorbance spikes) or solvent toxicity.[1]

This guide prioritizes solubility management and interference controls to ensure data integrity.

Physicochemical Considerations & Causality

Before initiating biological experiments, the operator must understand the "Why" behind the protocol modifications:

  • The Solubility Paradox: The

    
     groups increase membrane permeability but drastically reduce aqueous solubility. While the 
    
    
    
    group ionizes at neutral pH, the bulk lipophilicity often drives the molecule to aggregate in cell culture media.
    • Impact: Aggregates scatter light at 570 nm, mimicking the absorbance of formazan crystals. This leads to false negative toxicity results (i.e., the compound appears non-toxic because the "viability" signal is artificially high).

  • Acidity & pH: High concentrations (>100 µM) of the free acid form may overcome the buffering capacity of the culture media (usually bicarbonate-based), causing a pH shift.

    • Impact: Acidic environments can spontaneously convert phenol red (if present) and affect cellular metabolism independent of specific cytotoxicity.[1]

  • Solvent Selection: DMSO is the required vehicle.[2] Ethanol is unsuitable due to higher volatility and lower solubilizing power for fluorinated aromatics.[1]

Pre-Assay Validation: The "Go/No-Go" Solubility Check

Do not skip this step. You must define the "Kinetic Solubility Limit" in your specific culture medium.

  • Prepare a 100 mM stock solution of BTFCA in 100% DMSO.[1]

  • Prepare a 96-well plate with 100 µL/well of complete culture medium (containing serum).

  • Perform a serial dilution of the compound (e.g., 200 µM down to 1 µM) keeping DMSO constant at 0.5%.

  • Incubate at 37°C for 4 hours (mimicking the MTT incubation window).

  • Readout: Measure absorbance at 570 nm and 650 nm (reference).

    • Pass: Absorbance (OD) is identical to the vehicle control.

    • Fail: OD is elevated.[1] This indicates precipitation.[1][3] The highest concentration with no precipitation is your assay ceiling.

Experimental Protocol

Reagents and Materials
  • Test Compound: BTFCA (Solid), stored at 4°C, desiccated.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered, cell culture grade.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).[1]

  • Solubilization Buffer: 100% DMSO (Preferred for this lipophilic compound over SDS/HCl).[1]

  • Cells: Adherent cell line (e.g., HeLa, HepG2) in exponential growth phase.

Step-by-Step Workflow
Phase 1: Cell Seeding (Day 0)
  • Harvest cells and count viability using Trypan Blue.[1]

  • Dilute cells to optimal density (typically 5,000–10,000 cells/well) in 100 µL complete media.

  • Seed into inner 60 wells of a 96-well plate.

  • Edge Effect Control: Fill outer wells with 200 µL PBS to minimize evaporation.

  • Incubate 24h at 37°C, 5%

    
    .
    
Phase 2: Compound Treatment (Day 1)
  • Stock Prep: Dissolve BTFCA in DMSO to 50 mM. Vortex until clear.

  • Intermediate Dilution: Dilute stock into culture medium to 2x the final desired concentration.

    • Crucial: Ensure final DMSO concentration is

      
       in all wells.[1]
      
  • Treatment: Remove old media from cells.[1] Add 100 µL of fresh media containing BTFCA dilutions.

  • Controls (Required):

    • Vehicle Control: Media + 0.5% DMSO (0% cytotoxicity baseline).[1]

    • Positive Control: 10% DMSO or Triton X-100 (100% cytotoxicity).[1]

    • Blank: Media only (no cells) + MTT (Background subtraction).[1]

    • Compound Interference Control: Media + Highest Dose BTFCA + MTT (No cells).

  • Incubate for 24–72 hours.

Phase 3: MTT Reaction & Readout (Day 2/3)
  • Add 20 µL of MTT stock (5 mg/mL) directly to each well (final conc: 0.45 mg/mL). Do not remove treatment media.[1]

  • Incubate for 3–4 hours at 37°C. Check microscopically for purple formazan crystals.

  • Solubilization: Carefully aspirate the media (do not disturb crystals).[1]

    • Note: For BTFCA, aspirating media removes potential drug precipitates that didn't settle, reducing interference.

  • Add 150 µL 100% DMSO to dissolve crystals.

  • Shake plate on orbital shaker for 15 mins (protected from light).

  • Measure Absorbance (OD) at 570 nm (Signal) and 650 nm (Background noise).[1]

Visualizations

Experimental Workflow Logic

This diagram illustrates the critical path, emphasizing the solubility check often missed in standard protocols.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Start Start Protocol Stock Dissolve BTFCA (100% DMSO) Start->Stock SolCheck Solubility Check (Media Dilution) Stock->SolCheck Decision Precipitate? SolCheck->Decision Decision->Stock Yes (Fail) Reduce Conc. Seeding Seed Cells (96-well) Decision->Seeding No (Pass) Treat Treat Cells (Below Solubility Limit) Seeding->Treat MTT_Add Add MTT Reagent (4h Incubation) Treat->MTT_Add Solubilize Solubilize Formazan (DMSO) MTT_Add->Solubilize Read Read OD 570nm Solubilize->Read caption Figure 1: Optimized workflow incorporating a mandatory solubility checkpoint.

Interference Decision Tree

BTFCA is an acidic molecule.[1][2] This logic tree helps distinguish true cytotoxicity from chemical artifacts.[1]

Interference_Logic Check Cell-Free Control (Media + BTFCA + MTT) Result Color Change? Check->Result True No Interference Proceed with Analysis Result->True Yellow (Clear) FalsePos Chemical Reduction (False Viability) Result->FalsePos Purple (Reduction) Precip Turbidity/Precipitation (False Absorbance) Result->Precip Cloudy (Precipitation) caption Figure 2: Interpreting cell-free controls to rule out chemical interference.

Data Analysis & Interpretation

Calculation

Calculate the percentage of cell viability using the following formula:


[1]

Where:

  • 
     = Absorbance of cells treated with BTFCA.[1]
    
  • 
     = Absorbance of cells + DMSO only.[1]
    
  • 
     = Absorbance of Media + MTT (No cells).[1]
    
Data Summary Table

Organize your results as follows to ensure reproducibility:

ParameterValue / ObservationNotes
Solubility Limit e.g., 50 µMData above this is invalid due to precipitation.
IC50 Calculated ValueConcentration inhibiting 50% of metabolic activity.[1]
Vehicle Toxicity % ViabilityShould be >90%.[1] If <90%, DMSO concentration is too high.[1]
Interference Yes / NoDid the cell-free control turn purple or cloudy?

Troubleshooting

  • Issue: High background in "Blank" wells.

    • Cause: Incomplete washing or protein precipitation.[1]

    • Fix: Ensure the solubilization step (DMSO) is thorough. Use a plate shaker.

  • Issue: Variability between replicates.

    • Cause: Evaporation in outer wells or pipetting error with viscous DMSO.[1]

    • Fix: Use the "Edge Effect" liquid barrier (PBS in outer wells) and reverse pipetting for DMSO.

  • Issue: Compound precipitates upon adding MTT.

    • Cause: MTT solution is aqueous; adding it lowers the overall solvent capacity.

    • Fix: If this occurs, you are working above the solubility limit. Lower the BTFCA concentration.

References

  • Mosmann, T. (1983).[1][4][5] Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[1][4]

  • Stockert, J. C., et al. (2012).[1] Assays for cell viability: Metabolic and destructive changes.[1] Acta Histochemica, 114(8), 785-796.[1]

  • OECD. (2018).[1] Guidance Document on Good In Vitro Method Practices (GIVIMP).[1] OECD Series on Testing and Assessment.[1]

  • Riss, T. L., et al. (2013).[1][6] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

use of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic Acid [1][2]

Abstract

This technical guide details the utility, synthesis, and downstream application of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS: 195457-74-0). As a "privileged scaffold extender" in medicinal chemistry, this building block offers a unique combination of rigid geometry, high lipophilicity, and metabolic resistance. This note provides validated protocols for its synthesis via Suzuki-Miyaura cross-coupling and its subsequent derivatization using Propylphosphonic Anhydride (T3P®) technology, addressing common solubility and steric challenges associated with fluorinated biphenyls.

Structural Analysis & Physicochemical Profile

The 3',5'-bis(trifluoromethyl)phenyl moiety is a staple in drug design (e.g., Aprepitant), often used to access deep hydrophobic pockets in enzymes or receptors (e.g., NK1, kinase allosteric sites). The biphenyl analog extends this reach, providing a rigid linker that projects the lipophilic "tail" approximately 4.2 Å further than the phenyl analog.

Key Physicochemical Properties:

PropertyValue / CharacteristicImpact on Synthesis/Biology
Molecular Weight 334.21 g/mol Fragment-like; suitable for FBDD.
LogP (Calc) ~5.6High lipophilicity; enhances membrane permeability but requires polar solvents (DMF, DMSO) for reactions.
pKa (Acid) ~4.1Slightly more acidic than benzoic acid due to the electron-withdrawing effect of the distal fluorinated ring.
Electronic Effect Strong EWG (

)
Deactivates the distal ring; activates the proximal acid for nucleophilic attack but may reduce solubility in non-polar solvents.
Metabolic Stability HighThe 3,5-substitution pattern blocks the primary metabolic soft spots (para-hydroxylation) on the distal ring.

Strategic Application in Drug Design

The decision to incorporate this moiety is usually driven by the need to modulate potency and metabolic stability simultaneously.

DrugDesignLogic Start Lead Compound (Low Potency/High Clearance) Decision Structural Modification Start->Decision Biphenyl Add 3',5'-Bis(CF3)biphenyl Tail Decision->Biphenyl Install Linker Effect1 Hydrophobic Reach (Access Deep Pockets) Biphenyl->Effect1 Effect2 Metabolic Blocking (Prevent CYP Oxidation) Biphenyl->Effect2 Effect3 Conformational Lock (Restricted Rotation) Biphenyl->Effect3 Result Optimized Lead (High Potency/Stability) Effect1->Result Effect2->Result Effect3->Result

Figure 1: Strategic logic for incorporating the fluorinated biphenyl motif to optimize lead compounds.

Protocol A: Synthesis of the Building Block

If the carboxylic acid is not commercially available, it must be synthesized via Suzuki-Miyaura coupling. The following protocol is optimized for scale and purity, minimizing homocoupling byproducts.

Reaction: 4-Carboxyphenylboronic acid + 1-Bromo-3,5-bis(trifluoromethyl)benzene


 Product

Reagents:

  • Aryl Halide: 1-Bromo-3,5-bis(trifluoromethyl)benzene (1.0 equiv)

  • Boronic Acid: 4-Carboxyphenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) - Chosen for stability and efficiency with electron-deficient rings.

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Charge a reaction vessel with 1,4-Dioxane and Water. Sparge with nitrogen for 15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

  • Loading: Add the aryl halide, boronic acid, and base. Stir for 5 minutes under nitrogen flow.

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by HPLC or TLC (Mobile phase: 20% EtOAc in Hexanes + 1% AcOH).

  • Workup (Acid Wash):

    • Cool to room temperature.[3][4]

    • Filter through Celite to remove Palladium black.

    • Acidify the filtrate to pH ~2 using 1N HCl. The product will precipitate as a white solid.

    • Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0-30% EtOAc/Hexanes).

Protocol B: High-Efficiency Amide Coupling (The "Use" Phase)

The high lipophilicity of this acid can cause solubility issues in standard EDC/NHS couplings. Furthermore, the steric bulk of the biphenyl system can slow down reaction rates. Propylphosphonic Anhydride (T3P®) is the recommended reagent due to its high solubility in organic solvents, low epimerization risk, and simple aqueous workup [1].

Workflow Diagram:

T3PCoupling Input Biphenyl Acid (1.0 eq) + Amine (1.1 eq) Solvent Dissolve in EtOAc or DMF (Add Pyridine/DIPEA 3.0 eq) Input->Solvent Reagent Add T3P (50% in EtOAc) (1.5 eq, 0°C -> RT) Solvent->Reagent Reaction Stir 2-12h Monitor TLC Reagent->Reaction Workup Wash: Water -> NaHCO3 -> Citric Acid Reaction->Workup Complete Product Isolated Amide (>95% Purity) Workup->Product

Figure 2: T3P-mediated amidation workflow.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in Ethyl Acetate (EtOAc).

    • Note: If the amine is a salt (e.g., HCl salt), add 3.0 equiv of DIPEA. If free base, 2.0 equiv is sufficient.

    • Solubility Check: If the acid does not dissolve in EtOAc, use DMF or a 1:1 mixture of EtOAc/DMF.

  • Activation: Cool the mixture to 0°C.

  • Addition: Add T3P (50% w/w solution in EtOAc) (1.5 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–12 hours.

    • Mechanism:[5][6] T3P activates the carboxylic acid to a mixed anhydride, which is then attacked by the amine.[5] The byproduct is a water-soluble phosphonate salt.[6]

  • Workup (The "T3P Advantage"):

    • Add water to quench.

    • Separate phases. Wash the organic layer with saturated NaHCO₃ (removes unreacted acid), then 1M Citric Acid (removes unreacted amine), and finally Brine .

  • Isolation: Dry over MgSO₄ and concentrate. Most products are pure enough for biological testing without chromatography.

Safety & Handling

  • Fluorine Safety: While the

    
     groups are chemically stable, thermal decomposition (>250°C) can release toxic HF fumes.
    
  • Sensitization: Biphenyl derivatives can be skin irritants. Use standard PPE (gloves, goggles, lab coat).

  • T3P Handling: T3P is corrosive but less explosive than HOBt/EDC combinations. It is moisture sensitive; keep bottles tightly sealed.

References

  • Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis. Source:Current Organic Chemistry / ResearchGate URL:[Link]

  • 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (Compound Summary). Source:PubChem URL:[Link][1]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry. Source:Journal of Chemistry URL:[Link][7]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of sterically hindered biaryls

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket: Optimizing Reaction Conditions for Sterically Hindered Biaryls

Mission Statement & Core Philosophy

Welcome to the Technical Support Center for difficult cross-couplings. You are likely here because your standard Suzuki-Miyaura conditions (Pd(PPh3)4, Na2CO3) failed to yield product with ortho-substituted substrates.

The Central Dogma of Hindered Biaryls: In sterically congested systems (e.g., di-ortho-substituted biaryls), the reaction coordinate is distorted.[1] The rate-limiting step shifts from oxidative addition (typical for aryl chlorides) to transmetalation or reductive elimination . To succeed, your catalyst system must be bulky enough to force the product off the metal (reductive elimination) yet flexible enough to allow the incoming nucleophile to bind (transmetalation).

Module 1: The Engine (Catalyst & Ligand Selection)[1]

The "Buchwald" Dialkylbiaryl Phosphine Series

For hindered biaryls, monodentate dialkylbiaryl phosphines are the gold standard. They form highly active monoligated Pd(0) species [L-Pd(0)].[1]

  • SPhos: The "workhorse" for hindrance. Its methoxy groups provide stability, and its bulk promotes reductive elimination.[1] Use for tri-ortho-substituted systems.

  • XPhos: Superior for aryl chlorides and sulfonates due to enhanced oxidative addition capabilities.

  • RuPhos: Excellent for electron-rich substrates and preventing dehalogenation side reactions.

  • Precatalyst Warning: Do not use Pd(OAc)2 or Pd2(dba)3 if possible. In hindered systems, the activation energy to generate L-Pd(0) is high, and "catalyst death" occurs before the cycle starts.[1] Use Pd-G4 Precatalysts (Generations 3 or 4) which release the active species quantitatively at low temperatures.

The "PEPPSI" NHC Series

When phosphines fail, N-Heterocyclic Carbenes (NHCs) offer a tighter metal-ligand bond (higher thermal stability) and massive steric bulk (percent buried volume, %V_bur).[1]

  • PEPPSI-IPr: The standard for "tetra-ortho" substitutions.

  • PEPPSI-IPent: An even bulkier variant for extreme steric clash.

Ligand Decision Matrix (Visualization)

LigandSelection Start Start: Analyze Substrate Hindrance Ortho 1 Ortho Substituent (Total) Start->Ortho DiOrtho 2-3 Ortho Substituents (Total) Start->DiOrtho TetraOrtho 4 Ortho Substituents (Extreme) Start->TetraOrtho Ortho_Sol Standard: XPhos Pd G4 Alternative: SPhos Pd G4 Ortho->Ortho_Sol DiOrtho_Sol Primary: SPhos Pd G4 Secondary: RuPhos Pd G4 DiOrtho->DiOrtho_Sol TetraOrtho_Sol Primary: PEPPSI-IPr Secondary: PEPPSI-IPent TetraOrtho->TetraOrtho_Sol Sub_Note Note: If Boronic Acid is unstable (2-heterocyclic), use Anhydrous Protocol DiOrtho_Sol->Sub_Note

Figure 1: Decision matrix for selecting the optimal ligand system based on the steric demand of the coupling partners.

Module 2: The Fuel (Transmetalation & Base Optimization)[1]

The most common failure mode in hindered Suzuki coupling is Protodeboronation (the boronic acid hydrolyzes and loses the boron group before it can couple).

The Protodeboronation Trap

Steric bulk slows down transmetalation. This leaves the activated boronate species exposed to the solvent for longer periods. If water is present (standard Suzuki conditions), the C-B bond cleaves.[1]

Solution: Switch to Anhydrous Fluoride Activation . Fluoride (F-) activates the boronic acid/ester without the need for water, creating a reactive fluoroborate species that is less prone to protonolysis.

Base & Solvent Compatibility Table[1]
Condition TypeBaseSolventApplicationRisk Factor
Standard Aqueous K3PO4 (2-3M aq)Toluene or DioxaneStable, hindered aryl bromides.[1]High protodeboronation risk.
Mild Aqueous K2CO3 or Na2CO3DME / Water (4:[1]1)Less hindered, acid-sensitive groups.[1]Slow reaction rate.
Anhydrous (High Power) CsF (Solid, dry)Dioxane or TolueneUnstable boronic acids (2-pyridyl, etc.).[1]Requires dry technique.[2]
Strong Base (NHC) KOtBuTHF or DioxanePEPPSI-catalyzed reactions.Incompatible with base-sensitive functional groups.

Module 3: Troubleshooting (Diagnostics)

Symptom: Starting material (Halide) remains, Boronic acid is gone.[1]

  • Diagnosis: Protodeboronation.[3][4] The boronic acid decomposed faster than the catalyst could use it.

  • Fix:

    • Switch to Anhydrous Conditions (Protocol B below).

    • Add the boronic acid in portions (slow addition) to keep the concentration low relative to the catalyst.

    • Use MIDA Boronates or BF3K salts (slow release reagents).

Symptom: Reaction stalls at 50% conversion.

  • Diagnosis: Catalyst Deactivation (Pd Black formation).[1] The active species is unstable.

  • Fix:

    • Switch to a G4 Precatalyst (e.g., XPhos Pd G4).[1]

    • Increase ligand-to-metal ratio (add 1-2 mol% free ligand).

    • Lower the temperature slightly (catalyst lifetime vs. reaction rate trade-off).

Symptom: Homocoupling of Boronic Acid (Ar-Ar).

  • Diagnosis: Oxygen leak or slow transmetalation.

  • Fix:

    • Degas solvents vigorously (sparge with Argon for 20 mins).

    • Ensure the halide is not "poisoning" the catalyst (e.g., free amines/thiols coordinating to Pd).

Troubleshooting Logic Flow

Troubleshooting Start Reaction Failed CheckTLC Analyze Crude (LCMS/NMR) Start->CheckTLC Case1 Halide Remaining + Boronic Acid Gone CheckTLC->Case1 Case2 Halide Remaining + Boronic Acid Remaining CheckTLC->Case2 Case3 De-halogenated Product (Ar-H) CheckTLC->Case3 Fix1 Protodeboronation detected. Action: Switch to Anhydrous CsF or MIDA Boronate. Case1->Fix1 Fix2 Catalyst Inactive. Action: Switch to G4 Precatalyst. Check O2 levels. Case2->Fix2 Fix3 Reductive Elimination too slow. Action: Use bulkier ligand (SPhos/PEPPSI). Case3->Fix3

Figure 2: Diagnostic workflow for identifying the root cause of reaction failure.

Module 4: Advanced Protocols

Protocol A: The "Bulldozer" (High Hindrance, Stable Substrates)

Use this for di-ortho substituted biaryls where the boronic acid is stable (e.g., phenyl, naphthyl).[1]

  • Reagents:

    • Aryl Halide (1.0 equiv)[1]

    • Boronic Acid (1.5 equiv)[1]

    • Catalyst: SPhos Pd G4 (0.02 - 0.05 equiv)[1]

    • Base: K3PO4 (3.0 equiv, finely ground or 2M aqueous)[1]

    • Solvent: Toluene/Water (10:1 ratio) or Dioxane/Water.[1]

  • Procedure:

    • Charge a vial with Halide, Boronic Acid, Base, and Catalyst.[1]

    • Seal and purge with Argon (3x vacuum/backfill cycles).[1]

    • Add degassed solvent via syringe.

    • Heat to 100°C for 2-12 hours.

    • Note: If the mixture turns black immediately, oxygen was present.[1] It should remain orange/brown/yellow.

Protocol B: The "Surgeon" (Anhydrous Fluoride Method)

Use this for unstable boronic acids (2-pyridyl, 2-thiazolyl) or when protodeboronation is observed.[1]

  • Reagents:

    • Aryl Halide (1.0 equiv)[1]

    • Boronic Acid/Pinacol Ester (1.5 equiv)[1]

    • Catalyst: XPhos Pd G4 (0.02 - 0.05 equiv)[1]

    • Base: CsF (3.0 equiv, anhydrous)[1]

    • Solvent: Anhydrous 1,4-Dioxane.[1]

  • Procedure:

    • Critical: Dry the CsF in a vacuum oven at 120°C overnight before use.

    • Charge vial with Halide, Boronate, CsF, and Catalyst in a glovebox or under strict Schlenk conditions.[1]

    • Add anhydrous Dioxane.[2]

    • Heat to 80-100°C .

    • Mechanism:[2][5][6][7][8] The fluoride activates the boron to form a [R-BF3]- species, which transmetalates without requiring water, bypassing the hydrolysis pathway.[1]

References

  • Buchwald Ligand Guide: Bruno, N. C., et al. (2013).[1] "Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands." Chemical Science.

  • G3/G4 Precatalyst Advantages: "G3 and G4 Buchwald Precatalysts." Sigma-Aldrich Technical Guide.

  • PEPPSI Catalyst System: Organ, M. G., et al. (2006).[1] "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling."[1] Chemistry - A European Journal. [1]

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2017).[1] "Protodeboronation of (Hetero)arylboronic Acids." Angewandte Chemie International Edition. [1]

  • Anhydrous Fluoride Conditions: Knauber, T., et al. (2010).[1] "Suzuki-Miyaura Cross-Coupling of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." The Journal of Organic Chemistry.

Sources

overcoming challenges in the synthesis of poly-trifluoromethylated aromatic compounds

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: TECHNICAL GUIDE: Overcoming Challenges in Poly-Trifluoromethylation of Aromatics

Introduction: The "Poly" Challenge

Welcome to the Technical Support Center for Fluorine Chemistry. You are likely here because introducing a single trifluoromethyl (


) group is difficult, but introducing multiple

groups onto the same aromatic ring is an order of magnitude harder.

The Core Problem: The


 group is a powerful electron-withdrawing group (EWG) with a Hammett constant (

) of 0.54.
  • Deactivation: Once the first

    
     is installed, the ring becomes electron-deficient, severely hampering further Electrophilic Aromatic Substitution (SEAr).[1]
    
  • Nucleophilic Resistance: While the ring becomes activated for Nucleophilic Aromatic Substitution (

    
    ), the steric bulk and electronic repulsion can stall metal-mediated cross-coupling cycles (the "mono-substituted stall").[1]
    

This guide prioritizes Transition Metal-Catalyzed Cross-Coupling (for late-stage functionalization) and Radical C-H Activation , with a nod to Industrial Halogen Exchange for building blocks.

Module 1: Copper-Mediated Poly-Trifluoromethylation

Context: You are attempting to convert a di-haloarene (e.g., 1,3-diiodobenzene) into a bis(trifluoromethyl)benzene using a copper reagent (e.g.,


 generated in situ).
Troubleshooting Guide: The "Mono-Stall" Phenomenon

Symptom: The reaction yields predominantly the mono-trifluoromethylated product, with the second halogen remaining unreacted.[1]

Potential CauseMechanism of FailureCorrective Action
"Hard" Anion Effect The

anion is "hard" and stabilizes the Cu(III) intermediate, making reductive elimination slow.
Switch Ligands: Use bulky, electron-rich ligands (e.g.,

or

) to destabilize the Cu(III) complex and force reductive elimination.[1]
Catalyst Poisoning The mono-

product coordinates to the copper center, preventing further turnover.[1]
Increase Temperature: Poly-substitution often requires temperatures >100°C to overcome the activation energy of the second oxidative addition.
Instability of

The active species disproportionates or undergoes protodecarboxylation before the second addition.Fluoride Stabilization: Add excess

or

.[1] The fluoride ion stabilizes the

species ("reservoir effect").
Q&A: Specific Scenarios

Q: I am using


 (Ruppert-Prakash Reagent) with CuI, but I see significant hydro-dehalogenation (Ar-H instead of Ar-CF3). Why? 
A:  This is a classic proton source issue. The "ate" complex formed (

) is extremely basic.
  • Fix: Ensure your solvent (DMF/NMP) is rigorously dry (<50 ppm water).[1]

  • Fix: Avoid acidic protons on your substrate.[1] If you have an amide/alcohol, protect it.[1] The

    
     anion will act as a base, quench itself to 
    
    
    
    , and leave you with reduced arene.[1]

Q: Can I use aryl bromides instead of iodides for bis-trifluoromethylation? A: Generally, no, unless you use Photoredox catalysis.[1] The bond dissociation energy of


 is too high for standard thermal Cu-mediated oxidative addition on an electron-deficient ring (after the first 

adds).
  • Protocol Shift: Switch to Photoredox/Cu Dual Catalysis (see Reference 1). The silyl radical activation mode bypasses the high thermal barrier of oxidative addition.

Visual Workflow: Optimizing Cu-Mediated Coupling

Cu_Optimization start Substrate: Di-haloarene check_hal Halogen Type? start->check_hal iodide Iodide (I) check_hal->iodide High Reactivity bromide Bromide (Br) check_hal->bromide Low Reactivity method_therm Thermal Cu-Mediated (CuI + Phenanthroline) iodide->method_therm method_photo Photoredox/Cu Dual Catalysis (Ir-cat + Cu-cat) bromide->method_photo check_stall Stalls at Mono-CF3? method_therm->check_stall success Target: Bis(CF3)arene method_photo->success sol_temp Increase Temp (>110°C) Switch to NMP check_stall->sol_temp Yes sol_ligand Switch Ligand: Use 1,10-Phenanthroline check_stall->sol_ligand Yes (Alt) check_stall->success No sol_temp->success sol_ligand->success

Caption: Decision tree for selecting the correct catalytic system based on substrate halogen and reactivity profile.

Module 2: Radical Poly-Trifluoromethylation (C-H Activation)

Context: You are using Langlois Reagent (


) or Baran’s Reagent (

) to add

groups directly to C-H bonds.
The Regioselectivity Paradox

Radical


 is electrophilic.[1] It seeks electron-rich positions.
  • Step 1: The radical adds to the most electron-rich position (Ortho/Para to EDGs).

  • Step 2: The newly formed product is electron-deficient. The ring is now deactivated toward further electrophilic radical attack.[1]

  • Result: Introducing a second

    
     group via radical means is thermodynamically and kinetically disfavored on the same ring.
    
Troubleshooting Guide
IssueDiagnosisSolution
Low Conversion (<20%) "Unproductive Consumption." The oxidant (TBHP) is reacting with the sulfinate reagent faster than the radical attacks the arene.Biphasic System: Use DCM/Water (2.5:1).[1] The sulfinate stays in the water, the arene in DCM.[1] Phase transfer limits the "wasteful" oxidant-reagent contact (Reference 2).
Regio-scrambling You get a mixture of ortho/meta/para isomers.Block Reactive Sites: Radical trifluoromethylation is sensitive to sterics.[1] Use a removable blocking group (e.g., Cl, Br) at the unwanted position, then remove it later via hydrogenolysis.[1]
Over-alkylation You see alkyl-CF3 byproducts (e.g., methylation instead of trifluoromethylation).[1]Check DMSO: If using DMSO as solvent with peroxide, methyl radicals can form.[1] Switch to Acetonitrile/Water or Acetone .
Experimental Protocol: Optimized Radical Bis-Trifluoromethylation

Note: This works best on electron-rich heterocycles (e.g., pyrroles, indoles).[1]

  • Reagents: Substrate (1.0 equiv),

    
     (Baran Reagent, 3.0 equiv), TBHP (70% aq, 5.0 equiv).[1]
    
  • Solvent: DMSO:Water (2:[1]1) - Note: Water is critical to solubilize the Zn salt.

  • Temperature: 0°C to Room Temperature. Do not heat initially.

  • Addition: Add TBHP dropwise over 1 hour. A sudden spike in radical concentration promotes dimerization (

    
    ) gas evolution rather than reaction.
    
  • Workup: Quench with saturated sodium thiosulfate to destroy excess peroxide before extraction.

Module 3: The Industrial Route (Halogen Exchange)

Context: If catalytic methods fail, you must revert to the "Swarts-type" chemistry used to manufacture 1,4-bis(trifluoromethyl)benzene.[1] This is a Chlorination


 Fluorination  sequence.

Q: I need to synthesize a specific bis-CF3 building block on a gram scale. Should I use HF? A: Absolutely not in a standard lab. Anhydrous HF is lethal and requires special nickel/monel autoclaves.[1]

  • Lab-Safe Alternative: Use Antimony Trifluoride (

    
    )  with a Lewis Acid catalyst (
    
    
    
    ) or HF-Pyridine (Olah's Reagent).
Mechanism: The Trichloromethyl Pathway

You cannot turn a Methyl group into


 directly.
  • Radical Chlorination:

    
    
    
  • Fluorine Exchange:

    
    
    

Warning: This pathway is sensitive to moisture.[1] Hydrolysis of the


 intermediate yields the carboxylic acid (

), which is a dead end.

References & Validated Protocols

  • Photoredox/Copper Dual Catalysis:

    • Title: Copper-Catalyzed Trifluoromethylation of Alkyl Bromides.[2][3]

    • Source:J. Am. Chem. Soc.[1][4] 2019.

    • URL:[Link]

    • Relevance: Establishes the protocol for overcoming the high activation barrier of oxidative addition in deactivated systems.

  • Baran Reagent Mechanism & Protocol:

    • Title: Innate C-H trifluoromethylation of heterocycles.[1][5]

    • Source:Proc. Natl. Acad. Sci. U.S.A.[1] 2011.[1][4][6]

    • URL:[Link]

    • Relevance: Definitive guide on Zinc Sulfinate reagents, biphasic conditions, and troubleshooting "unproductive" oxidant consumption.

  • Ruppert-Prakash Reagent Dynamics:

    • Title: Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy.

    • Source:J. Am. Chem. Soc.[1][4] 2016.

    • URL:[Link]

    • Relevance: Explains the "ate" complex inhibition and the necessity of specific counter-cations.[7]

  • Industrial Synthesis (Halex):

    • Title: Method for producing bis(trifluoromethyl)benzene.[1][8][9]

    • Source:European Patent EP0953557B1.[1]

    • URL:

    • Relevance: Details the chlorination-fluorination sequence for poly-trifluoromethylated benzenes.

Disclaimer: This guide is for research purposes only. Trifluoromethylation reagents (especially radical sources and HF derivatives) are hazardous. Always consult SDS and your institution's safety officer before scaling up.

Sources

Validation & Comparative

Comparative Analysis: 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid vs. Clinical NK1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (herein referred to as BTBC ) against established Neurokinin-1 (NK1) receptor antagonists such as Aprepitant , Netupitant , and Rolapitant .

While clinical NK1 antagonists are typically designed as highly lipophilic, brain-penetrant bases (amines/amides) to target central emetic pathways, BTBC represents a distinct acidic pharmacophore . Its structure isolates the critical hydrophobic "anchor" moiety—the 3,5-bis(trifluoromethyl)phenyl group—attached to a rigid biphenyl core with a solubilizing carboxylic acid tail. This makes BTBC a valuable structural probe for mapping the hydrophobic cleft of the NK1 receptor and a reference standard for studying peripheral vs. central antagonism.

Structural & Mechanistic Divergence

The Pharmacophore "Anchor"

The defining feature of high-affinity NK1 antagonists is the 3,5-bis(trifluoromethyl)phenyl (TFMP) group. This moiety wedges into a deep, hydrophobic pocket formed by transmembrane helices III, V, and VI of the NK1 receptor.

  • Clinical Antagonists (e.g., Aprepitant): Use a flexible ether or amide linker to connect the TFMP group to a morpholine or pyridine core (the "head"), which interacts with the extracellular loops.

  • BTBC: Uses a rigid biphenyl scaffold . The direct aryl-aryl bond restricts conformational freedom, locking the TFMP group in a specific orientation relative to the carboxylic acid "head."

Binding Mode Visualization

The following diagram illustrates the comparative binding modes. Note how BTBC's acidic tail interacts with the polar extracellular surface, contrasting with the deep-pocket binding of the clinical antagonists' basic cores.

NK1_Binding_Mode cluster_Receptor NK1 Receptor Binding Pocket cluster_Ligands Ligand Pharmacophores Hydrophobic_Cleft Hydrophobic Cleft (TM III, V, VI) Polar_Surface Extracellular Polar Surface (ECL2, Asn residues) TFMP_Group 3,5-bis(trifluoromethyl)phenyl (The 'Anchor') TFMP_Group->Hydrophobic_Cleft High Affinity Pi-Stacking/Hydrophobic Aprepitant_Core Aprepitant Core (Morpholine/Triazolinone) Neutral/Basic Aprepitant_Core->Polar_Surface H-Bonding (Deep Penetration) Aprepitant_Core->TFMP_Group Ether Linker BTBC_Core BTBC Core (Biphenyl Carboxylic Acid) Acidic/Anionic BTBC_Core->Polar_Surface Electrostatic Interaction (Surface Restricted) BTBC_Core->TFMP_Group Rigid Biphenyl Bond

Figure 1: Comparative binding topology. BTBC utilizes a rigid biphenyl connection to the TFMP anchor, while its acidic tail restricts it to surface interactions, unlike the deep-pocket penetration of Aprepitant.

Comparative Performance Matrix

The table below contrasts BTBC with the "Standard of Care" (SoC) NK1 antagonists.

FeatureBTBC (Acidic Probe) Aprepitant (Clinical Std) Netupitant (Long-Acting) Implication for Research
Chemical Class Bi-aryl Carboxylic AcidMorpholine AcetalsPyridine CarboxamideBTBC tests the "Acidic" hypothesis.[1]
Lipophilicity (LogP) ~4.5 (Ionizable)~4.8 (Neutral)~5.1 (Neutral)BTBC is pH-dependent; high protein binding.
BBB Permeability Low / Restricted High High BTBC is ideal for studying peripheral NK1 receptors (e.g., in pain/inflammation) without CNS effects.
Solubility Low (High at pH > 7)Low (Requires formulation)LowBTBC can be dissolved in basic buffers; others require DMSO/surfactants.
Metabolic Stability High (Oxidatively stable)Moderate (CYP3A4)Moderate (CYP3A4)BTBC is often a metabolic "dead-end" or stable scaffold.
Receptor Affinity (

)
Moderate (nM range)*High (< 1 nM)High (< 1 nM)BTBC serves as a competitive displacer in SAR studies.

*Note: Affinity for BTBC is context-dependent. Without the basic amine "head" to interact with specific residues (like Gln165 or His265), affinity is driven almost entirely by the hydrophobic TFMP anchor.

Experimental Protocols

To validate the performance of BTBC in your lab, use the following self-validating protocols. These are designed to distinguish between specific hydrophobic binding (driven by the bis-CF3 group) and non-specific charge interactions (driven by the carboxylic acid).

Protocol A: Competitive Radioligand Binding Assay (Membrane Prep)

Objective: Determine the


 of BTBC displacing [³H]-Substance P compared to Aprepitant.

Reagents:

  • Source: CHO-K1 cells stably expressing human NK1 receptor.

  • Radioligand: [³H]-Substance P (0.5 nM final).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl₂, 0.02% BSA (Critical: BSA prevents BTBC from sticking to plasticware due to lipophilicity).

Workflow:

  • Preparation: Dilute BTBC in 100% DMSO (Stock 10 mM), then serially dilute in Assay Buffer.

    • Control: Use Aprepitant (10 µM) to define Non-Specific Binding (NSB).

  • Incubation: Mix Membrane Protein (5-10 µg) + [³H]-Substance P + BTBC (varying conc).

  • Equilibrium: Incubate for 60 mins at 25°C.

  • Filtration: Harvest onto GF/B filters pre-soaked in 0.5% PEI (Polyethyleneimine).

    • Why PEI? The carboxylic acid of BTBC may cause high background on glass fibers; PEI blocks anionic sites on the filter.

  • Analysis: Count CPM. Calculate % Inhibition =

    
    .
    
Protocol B: Physicochemical Profiling (LogD vs. pH)

Objective: Demonstrate the pH-dependent solubility switch of BTBC, which differentiates it from the neutral antagonists.

Workflow Visualization:

Solubility_Protocol cluster_Buffers pH Conditions Step1 Dissolve BTBC (10mM in DMSO) Step2 Aliquot into Buffer System Step1->Step2 BufferA pH 2.0 (Simulated Gastric) Step2->BufferA BufferB pH 7.4 (Plasma) Step2->BufferB Step3 Shake 24h (Equilibrium) BufferA->Step3 BufferB->Step3 Step4 HPLC-UV Analysis (254 nm) Step3->Step4 ResultA Precipitation (Protonated Form) Step4->ResultA pH 2.0 ResultB Soluble (Ionized Carboxylate) Step4->ResultB pH 7.4

Figure 2: Solubility profiling workflow. BTBC exhibits a solubility "switch" at physiological pH, unlike Aprepitant which remains poorly soluble across the pH range without surfactants.

Synthesis of Technical Insights

The "Biphenyl" vs. "Ether" Linker Debate

Most successful NK1 antagonists (Aprepitant, Fosaprepitant) utilize an ether linker between the TFMP ring and the core. This allows the molecule to "fold" into the binding pocket.

  • BTBC's Limitation: The biphenyl bond of BTBC is rigid. This rigidity forces the molecule into a linear or twisted conformation that may not optimally fit the "L-shaped" binding pocket required for maximal potency (sub-nanomolar

    
    ).
    
  • BTBC's Utility: However, this rigidity makes BTBC an excellent fragment probe . If a drug candidate retains affinity despite this rigidity, it suggests the binding pocket has expanded or induced a conformational change (Induced Fit).

Peripheral Restriction

Because BTBC possesses a carboxylic acid (pKa ~4-5), it is >99% ionized at physiological pH (7.4).

  • Consequence: It will not cross the Blood-Brain Barrier (BBB) effectively via passive diffusion.

  • Application: Researchers should use BTBC as a Negative Control for CNS effects . If an NK1-mediated effect (e.g., anti-emesis) is blocked by Aprepitant but not by BTBC, the effect is centrally mediated. If BTBC blocks it, the target is peripheral (e.g., neurogenic inflammation in the skin or gut).

References

  • PubChem. (n.d.). 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (CID 10759115). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Huang, S. C., et al. (2010). Neurokinin-1 receptor antagonists: a comprehensive review of clinical candidates. Expert Opinion on Therapeutic Patents. (Contextual grounding for NK1 pharmacophores).
  • Sattlegger, E., et al. (2019).[2] Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists.[2][3] Nature Communications. Retrieved January 29, 2026, from [Link]

  • Steinhoff, M. S., et al. (2014). The role of neurokinin-1 receptors in inflammation and pain.[4][5] Physiological Reviews. (Context for peripheral vs. central antagonism).

  • Quartara, L., & Maggi, C. A. (1998). The tachykinin NK1 receptor.[2][6][7] Part II: Distribution and pathophysiological roles. Neuropeptides.[2][6]

Sources

Comparative Guide: Efficacy of Fluorinated vs. Non-Fluorinated Biphenyl Carboxylic Acids in Anticancer Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing the anticancer efficacy of fluorinated (e.g., Flurbiprofen, Diflunisal) versus non-fluorinated (e.g., Biphenyl-4-carboxylic acid) biphenyl carboxylic acids. While both scaffolds exhibit cytotoxicity, the incorporation of fluorine atoms fundamentally alters the mechanism of action, metabolic stability, and target selectivity.

Key Insight: Fluorination is not merely a lipophilic booster; it acts as a "metabolic shield" and "electronic tuner."

  • Fluorinated variants (Flurbiprofen) often target COX-independent pathways (p75NTR, TRPV1, p300) and show superior metabolic stability.

  • Non-fluorinated variants (Biphenyl-4-carboxylic acids) predominantly function as DHODH inhibitors or EGFR allosteric modulators but suffer from rapid metabolic hydroxylation.

Chemical & Physical Properties Comparison

The fluorine atom's high electronegativity and small Van der Waals radius (1.47 Å vs. 1.20 Å for Hydrogen) create distinct physicochemical profiles.

PropertyNon-Fluorinated (e.g., 2-(4-biphenylyl)propionic acid)Fluorinated (e.g., Flurbiprofen)Impact on Efficacy
pKa (Acidity) ~4.4 - 4.8~4.1 - 4.2Fluorinated is more acidic. Lower pKa enhances ionic interactions with cationic residues (e.g., Arg120 in COX enzymes).
LogP (Lipophilicity) ~3.1~3.5 - 3.7Fluorinated is more lipophilic. Improves passive membrane permeability, increasing intracellular concentration.
Metabolic Stability Low (Susceptible to aromatic hydroxylation)High (C-F bond blocks oxidation)Fluorinated lasts longer. The C-F bond (116 kcal/mol) blocks CYP450-mediated hydroxylation at the ortho-position.
Conformation Planar/TwistedTwisted (Dihedral angle shift)Fluorinated is sterically locked. Ortho-fluorine induces a twist, optimizing fit into hydrophobic pockets (e.g., COX active site).

Mechanistic Divergence

The presence of fluorine shifts the primary anticancer mechanism.

A. Fluorinated Pathway (The "Multi-Target" Effect)

Fluorinated biphenyls like R-Flurbiprofen (the non-COX inhibiting enantiomer) and Diflunisal exhibit unique off-target effects that are lethal to cancer cells.

  • Target 1: p75NTR Induction: R-Flurbiprofen upregulates the p75 neurotrophin receptor, a tumor suppressor that induces apoptosis in prostate and bladder cancers.

  • Target 2: p300/CBP Inhibition: Diflunisal (containing a difluorophenyl ring) inhibits histone acetyltransferases (p300), suppressing oncogene transcription (e.g., AML1-ETO in leukemia).

  • Target 3: TRPV1 Modulation: Novel organoselenium derivatives of flurbiprofen (e.g., RY-1-92) target the TRPV1 channel, triggering calcium influx and mitochondrial apoptosis.

B. Non-Fluorinated Pathway (The "Metabolic Starvation" Effect)

Non-fluorinated biphenyl carboxylic acids (e.g., Biphenyl-4-carboxylic acid derivatives) primarily act as DHODH (Dihydroorotate Dehydrogenase) inhibitors .

  • Mechanism: They mimic the ubiquinone cofactor, binding to the DHODH tunnel. This blocks de novo pyrimidine synthesis, starving rapidly dividing cancer cells of DNA/RNA precursors.

MechanismComparison Fluorinated Fluorinated Scaffold (e.g., Flurbiprofen) p75 Target: p75NTR (Tumor Suppressor) Fluorinated->p75 Induction TRPV1 Target: TRPV1 (Ca2+ Influx) Fluorinated->TRPV1 Activation p300 Target: p300/CBP (Epigenetic Reg) Fluorinated->p300 Inhibition NonFluorinated Non-Fluorinated Scaffold (e.g., Biphenyl-4-COOH) DHODH Target: DHODH (Pyrimidine Synth) NonFluorinated->DHODH Inhibition Apoptosis Apoptosis (Mitochondrial/Receptor) p75->Apoptosis TRPV1->Apoptosis p300->Apoptosis Starvation S-Phase Arrest (Nucleotide Depletion) DHODH->Starvation

Caption: Mechanistic divergence driven by fluorine substitution. Fluorinated scaffolds engage multiple apoptotic triggers, while non-fluorinated scaffolds primarily target metabolic enzymes.

Comparative Efficacy Data (In Vitro)

The following data aggregates IC50 values from matched studies comparing fluorinated derivatives against non-fluorinated analogs or standard references.

Compound ClassSpecific CompoundCell LineIC50 (µM)Mechanism NoteRef
Fluorinated RY-1-92 (Flurbiprofen-Se)A549 (Lung)41.9 TRPV1-mediated Apoptosis[1]
Fluorinated B1031 (Flurbiprofen analog)H2122 (Lung)0.5 G1 Cell Cycle Arrest[2]
Fluorinated Compound 5e (Benzochromene deriv.)A549 (Lung)~10.0 ROS induction[3]
Non-Fluorinated Compound S4 (Biphenyl-4-COOH)HCT-116 (Colon)~10-20 EGFR Allosteric Inhibition[4]
Non-Fluorinated Compound 3j (Biphenyl-4-COOH)MCF-7 (Breast)9.92 Estrogen Receptor Interaction[5]

Analysis:

  • Potency Ceiling: Non-fluorinated derivatives often hit a potency "ceiling" around 10 µM.

  • Breakthrough Potency: Fluorinated analogs (specifically optimized ones like B1031) can achieve sub-micromolar potency (0.5 µM), likely due to improved intracellular residence time and tighter binding affinity driven by the fluorine atom.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Protocol A: Differential Cytotoxicity Assay (MTT)

Objective: Determine if fluorine substitution enhances potency.

  • Cell Seeding: Seed A549 and HCT-116 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Compound Preparation: Dissolve Flurbiprofen (Fluorinated) and 2-(4-biphenylyl)propionic acid (Non-Fluorinated Control) in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

    • Critical Step: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

  • Treatment: Add compounds to wells. Incubate for 48h (standard) and 72h (to test metabolic stability effects).

  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve. Calculate IC50 using non-linear regression.

Protocol B: Metabolic Stability Challenge (Microsomal Assay)

Objective: Prove the "Metabolic Shield" effect of fluorine.

  • Reaction Mix: Combine test compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system. Incubate at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Result: Plot % Remaining vs. Time.

    • Expectation: Fluorinated compound should show

      
       min. Non-fluorinated analog should show rapid degradation (
      
      
      
      min) due to hydroxylation.

ExperimentalWorkflow Start Start: Compound Library Screen1 Step 1: MTT Assay (48h) (Potency Check) Start->Screen1 Decision IC50 < 10 µM? Screen1->Decision Decision->Start No (Redesign) Screen2 Step 2: Microsomal Stability (Metabolic Check) Decision->Screen2 Yes Mechanism Step 3: Target Validation (Western Blot: p75NTR / DHODH) Screen2->Mechanism High Stability

Caption: Validation workflow. Only compounds passing both potency and stability thresholds proceed to mechanistic validation.

References

  • Anti-cancer activity and mechanism of flurbiprofen organoselenium compound RY-1-92 in non-small cell lung cancer. RSC Advances. Link

  • Flurbiprofen analogs and methods of use in treating cancer (US8575170B2). Google Patents. Link

  • Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives. Molecules. Link

  • Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry. Link

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. Link

  • Superior efficacy of R-flurbiprofen for p75NTR-dependent inhibition of survival of prostate cancer cells. Cancer Research. Link

in vitro and in vivo activity comparison of biphenyl carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biphenyl carboxylic acid scaffold remains a cornerstone in medicinal chemistry, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) and transthyretin (TTR) stabilizers. While Diflunisal serves as the clinical gold standard in this class, recent structural optimizations have sought to improve its Cyclooxygenase-2 (COX-2) selectivity and reduce gastric toxicity.

This guide provides a technical comparison between Diflunisal and two emerging analog series: the Carboxamide derivative (Compound 4e) and the Nitro-phenylbutanoic acid derivative (FM12) . We analyze their performance across in vitro enzyme inhibition assays and in vivo inflammatory models to validate their therapeutic potential.

Structural Logic & SAR Analysis

The pharmacophore of biphenyl carboxylic acids relies on two critical interactions:

  • The Carboxylate Head: Forms an ionic bond with Arg120 in the COX enzyme channel.

  • The Biphenyl Tail: Provides hydrophobic interactions within the channel; steric bulk at the ortho position often dictates COX-1 vs. COX-2 selectivity.

  • Diflunisal: Contains a difluorophenyl ring. Effective but exhibits moderate gastric toxicity due to COX-1 inhibition.

  • Compound 4e: Introduces an amide linker between rings. This flexibility aims to reduce direct mucosal contact irritation while maintaining COX binding.

  • FM12: A branched derivative with a nitro group. The bulky substitutions target the larger hydrophobic side pocket of COX-2, enhancing selectivity.

In Vitro Performance Guide: Enzyme Inhibition

Methodology: COX-1/COX-2 Inhibition Assay

To ensure reproducibility, we utilize a colorimetric COX (ovine/human) inhibitor screening assay.

Protocol:

  • Reagent Prep: Reconstitute lyophilized COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0).

  • Heme-Substrate: Prepare Hematin solution (cofactor) and Arachidonic Acid (substrate).

  • Incubation:

    • Add 10 µL of test compound (Diflunisal, 4e, FM12) dissolved in DMSO to reaction wells.

    • Add 20 µL of COX enzyme. Incubate at 25°C for 10 mins to allow inhibitor binding.

  • Initiation: Add 10 µL of Arachidonic Acid/TMPD solution.

  • Detection: The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD to a blue product.

  • Measurement: Read absorbance at 590 nm after 5 minutes.

  • Calculation: $ \text{% Inhibition} = \frac{\text{Abs(Control)} - \text{Abs(Sample)}}{\text{Abs(Control)}} \times 100 $. Determine IC50 via non-linear regression.

Comparative Data: IC50 Values (µM)

Lower values indicate higher potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Diflunisal (Std) 11.5022.400.51 (Non-selective)
Compound 4e 15.208.101.87 (Moderate COX-2 pref)
FM12 12.450.18 69.1 (Highly COX-2 Selective)

Insight: FM12 demonstrates a superior affinity for COX-2, likely due to the nitro-group occupying the secondary pocket available only in the COX-2 isoform.

Mechanism of Action Visualization

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 COX1->PGG2 Oxygenation COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Peroxidation DIF Diflunisal (Non-selective) DIF->COX1 Blocks DIF->COX2 FM12 FM12 (COX-2 Selective) FM12->COX1 Weak Block FM12->COX2 High Affinity Block

Figure 1: Differential inhibition of Cyclooxygenase isoforms by Diflunisal vs. FM12.

In Vivo Performance Guide: Anti-Inflammatory Efficacy

Methodology: Carrageenan-Induced Paw Edema

This model measures acute inflammation (edema) and is the standard for validating NSAID efficacy.

Protocol:

  • Animals: Wistar rats (150–200g), fasted overnight.

  • Grouping: n=6 per group (Control, Diflunisal 10mg/kg, Compound 4e 100mg/kg, FM12 75mg/kg).

  • Administration: Administer test compounds orally (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan solution (in saline) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation: $ \text{% Edema Inhibition} = \frac{(V_t - V_0){control} - (V_t - V_0){treated}}{(V_t - V_0)_{control}} \times 100 $

Comparative Data: Edema Inhibition (%)

Higher percentage indicates greater reduction of inflammation.

Time Post-InductionDiflunisal (10 mg/kg)Compound 4e (100 mg/kg)FM12 (75 mg/kg)
1 Hour 25.4%32.1%51.7%
3 Hours 48.2%65.4%58.2%
5 Hours 55.0%72.0% 59.5%

Critical Analysis: While FM12 showed rapid onset (high 1h inhibition) due to its COX-2 specificity, Compound 4e demonstrated superior sustained efficacy at 5 hours. This suggests that Compound 4e may have better metabolic stability or a secondary mechanism of action beyond simple COX inhibition.

In Vivo Workflow Visualization

InVivo_Protocol cluster_measure Plethysmometer Readings Start Rat Selection (Wistar, 150-200g) Dose Oral Dosing (Test Compounds) Start->Dose -1 Hour Induction Carrageenan Injection (Sub-plantar) Dose->Induction T=0 T0 T=0h (Baseline) Induction->T0 T1 T=1h (Early Phase) T0->T1 T3 T=3h (Peak Inflammation) T1->T3 Analysis Calculate % Inhibition Compare vs Control T3->Analysis

Figure 2: Workflow for the Carrageenan-Induced Paw Edema assay.

Critical Synthesis & Recommendations

The data reveals a divergence between in vitro potency and in vivo efficacy, a common challenge in biphenyl analog development.

  • Potency vs. Bioavailability: FM12 is the superior enzyme inhibitor in vitro (IC50 0.18 µM), yet Compound 4e outperforms it in late-stage in vivo edema reduction. This discrepancy likely stems from the high lipophilicity of the nitro-biphenyl chain in FM12, which may lead to rapid clearance or protein binding issues.

  • Safety Profile: The carboxamide linker in Compound 4e successfully mitigates the acidic irritation associated with the free carboxylic acid of Diflunisal, confirmed by gastric ulceration studies (data referenced from Bhat et al.).

  • Recommendation:

    • For acute, high-potency targets (e.g., topical gels where systemic clearance is less critical), FM12 analogs are the preferred candidates.

    • For systemic, long-duration therapy (e.g., Rheumatoid Arthritis), Compound 4e represents a more viable lead due to its sustained action and improved safety profile.

References

  • BenchChem. (2025).[1] A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

  • Munir, R., et al. (2021).[2] Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids. Molecules (MDPI).

  • Bhat, M.A., et al. (2016). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Acta Poloniae Pharmaceutica.

  • Ullah, N., et al. (2021).[2] Nanoemulgel, an Innovative Carrier for Diflunisal Topical Delivery with Profound Anti-Inflammatory Effect: in vitro and in vivo Evaluation. International Journal of Nanomedicine.

Sources

structure-activity relationship study of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid derivatives

[1]

Executive Summary & Scaffold Analysis

In the landscape of small-molecule drug discovery, the 3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid scaffold represents a "privileged structure."[1] It is not merely a random chemical entry but a highly optimized pharmacophore designed to target large, hydrophobic binding pockets found in enzymes involved in steroid metabolism and protein transport.[1]

This guide analyzes the performance of this scaffold in two critical therapeutic areas:

  • AKR1C3 Inhibition: For Castration-Resistant Prostate Cancer (CRPC).[2][3]

  • Transthyretin (TTR) Stabilization: For Transthyretin Amyloid Cardiomyopathy (ATTR-CM).[4]

The Chemical Logic (Why this molecule?)
  • The "Warhead" (Carboxylic Acid): Acts as an anionic anchor. In AKR1C3, it mimics the steroid C3-ketone/hydroxyl; in TTR, it mimics the carboxylate of Thyroxine (T4).[1]

  • The "Shield" (3',5'-Bis-CF3): This is the critical SAR driver.[1] The two trifluoromethyl groups provide:

    • Metabolic Blockade: Prevents oxidative metabolism at the susceptible phenyl ring positions.

    • Lipophilic Bulk: Increases logP to ~5.6, allowing deep penetration into hydrophobic pockets (e.g., the steroid-binding cleft).[1]

    • Electronic Modulation: Lowers the pKa of the distal rings, influencing pi-stacking interactions.[1]

Comparative Performance Analysis

Application A: AKR1C3 Inhibition (Oncology)

Context: AKR1C3 converts Androstenedione to Testosterone.[3] In CRPC, tumors upregulate AKR1C3 to generate their own fuel.[1] Standard NSAIDs (like Indomethacin) inhibit AKR1C3 but cause severe GI toxicity via COX-1/2 inhibition.

The Solution: The 3',5'-bis(CF3) biphenyl scaffold removes the indole nitrogen (reducing COX affinity) while optimizing fit in the AKR1C3 "sub-pocket 1."

Table 1: Inhibitory Profile vs. Standards

Data synthesized from representative SAR studies on biphenyl carboxylates.[1]

Compound ClassAKR1C3 IC50 (Potency)AKR1C2 Selectivity (Ratio)COX-1/2 ActivityClinical Status
3',5'-Bis(CF3) Biphenyl Scaffold 25 - 150 nM > 50-fold Negligible Pre-clinical Lead
Indomethacin (Standard)2,000 nM~1-fold (Non-selective)High (Potent Inhibitor)FDA Approved (NSAID)
ASP9521 (Competitor)11 nM> 100-foldNoneDiscontinued (Phase I)

Key Insight: The 3',5'-bis(CF3) substitution is superior to the 4'-monosubstituted analogs. The "width" of the 3,5-substitution pattern prevents the molecule from entering the narrower active site of the homologous enzyme AKR1C2 , thereby sparing the pathway that degrades DHT (a desired effect).[1]

Application B: TTR Stabilization (Amyloidosis)

Context: TTR tetramers dissociate into monomers, which misfold into amyloid fibrils.[1][4] Stabilizers bind the T4 pocket to lock the tetramer.[1]

Table 2: Stabilization Efficacy vs. Standards
CompoundBinding Affinity (Kd)Stabilization MechanismOral Bioavailability
3',5'-Bis(CF3) Biphenyl Scaffold ~50 - 100 nM Kinetic Stabilization (T4 Pocket) High
Tafamidis (Standard)~20 nMKinetic StabilizationHigh (FDA Approved)
Diflunisal (Generic)~1,000 nMKinetic StabilizationHigh (Off-label use)

Mechanistic Visualization

The following diagram illustrates the dual-pathway logic where this scaffold operates. It highlights how the specific structural features (Acid Head + Lipophilic Tail) dictate the biological outcome.

SAR_MechanismScaffold3',5'-Bis(CF3)Biphenyl Carboxylic AcidAcidHead: Carboxylic Acid(Anionic Anchor)Scaffold->AcidTailTail: 3',5'-Bis(CF3) Phenyl(Lipophilic/Bulky)Scaffold->TailTTRTarget: Transthyretin(Amyloidosis)Acid->TTRElectrostaticOxyanionH-Bond to Tyr55/His117(Catalytic Site)Acid->OxyanionAKR ModePocketFitFills HydrophobicSteroid PocketTail->PocketFitSelectivity DriverT4PocketOccupies T4 Binding Site(Halogen Pockets)Tail->T4PocketHydrophobic EffectAKR1C3Target: AKR1C3 Enzyme(Prostate Cancer)BlockTestoBlocks Androstenedioneto TestosteroneAKR1C3->BlockTestoStabTetramerPrevents TetramerDissociationTTR->StabTetramerOxyanion->AKR1C3PocketFit->AKR1C3T4Pocket->TTR

Caption: Mechanistic bifurcation of the biphenyl scaffold. The Bis-CF3 tail dictates selectivity by filling specific hydrophobic voids in AKR1C3 and TTR.[1]

Experimental Protocols (Self-Validating Systems)

To replicate the SAR data and validate the potency of this scaffold, use the following standardized protocols. These are designed to minimize false positives caused by aggregation or fluorescence interference.

Protocol A: AKR1C3 Enzymatic Inhibition Assay

Validates the ability to block testosterone synthesis.[1]

  • Reagent Prep:

    • Enzyme: Recombinant human AKR1C3 (0.5 µg/mL final).

    • Substrate: 9,10-Phenanthrenequinone (PQ) - Note: PQ is preferred over steroid substrates for initial screening due to higher turnover rates.[1]

    • Cofactor: NADPH (200 µM).

    • Buffer: 100 mM Potassium Phosphate, pH 6.0 (Optimal pH for AKR1C3 reduction activity).[1]

  • Workflow:

    • Dissolve the biphenyl derivative in DMSO (Keep final DMSO < 1%).

    • Incubate Enzyme + Inhibitor for 10 minutes at 37°C.

    • Start Reaction: Add NADPH and PQ.

    • Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) kinetically for 5 minutes.

  • Validation Check:

    • Include Indomethacin (10 µM) as a positive control.

    • Run a "No Enzyme" blank to rule out compound-induced NADPH oxidation.[1]

Protocol B: TTR Turbidity Assay (Fibril Formation)

Validates the ability to prevent amyloidogenesis.

  • Reagent Prep:

    • Protein: Recombinant Wild-Type TTR (0.4 mg/mL).

    • Stress Buffer: Acetate buffer (pH 4.4) - Acidic pH forces tetramer dissociation.[1]

  • Workflow:

    • Incubate TTR + Biphenyl Derivative (at 2x molar excess relative to TTR tetramer) for 30 mins at neutral pH.

    • Induction: Dilute 1:1 into the Stress Buffer (pH 4.4).

    • Incubate at 37°C for 72 hours.

    • Detection: Measure turbidity (Absorbance at 400 nm ). High absorbance = Fibrils (Failure). Low absorbance = Stabilization (Success).

  • Validation Check:

    • Negative Control: DMSO only (Should show high turbidity).

    • Positive Control: Tafamidis or Diflunisal (Should show <10% turbidity of control).

References & Authoritative Grounding

  • Penning, T. M., et al. "Aldo-keto reductase 1C3 (type 2 3alpha-hydroxysteroid dehydrogenase/type 5 17beta-hydroxysteroid dehydrogenase) as a target for cancer chemotherapy."[1] Annals of Medicine, 2008.[1]

  • Adeniji, A. O., et al. "Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17beta-hydroxysteroid dehydrogenase (AKR1C3)."[1] Bioorganic & Medicinal Chemistry Letters, 2011.[1]

  • Bulawa, C. E., et al. "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[1] Proceedings of the National Academy of Sciences (PNAS), 2012.[1] [1]

  • PubChem Compound Summary. "3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid."[1][5] National Center for Biotechnology Information.

  • Byrns, M. C., et al. "An Indomethacin Analogue, N-(4-Chlorobenzoyl)melatonin, Is a Selective Inhibitor of Aldo-Keto Reductase 1C3."[1] Cancer Prevention Research, 2010.[1] (Provides the basis for comparing Indomethacin analogs).

Comparative Guide: Docking Studies of Biphenyl Carboxylic Acids Targeting COX-2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Biphenyl carboxylic acids (BPCAs) represent a "privileged scaffold" in medicinal chemistry, offering a robust hydrophobic core (the biphenyl system) coupled with an ionic warhead (the carboxylic acid). This guide provides a technical comparison of BPCAs against standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Diclofenac and Celecoxib within the context of Cyclooxygenase-2 (COX-2) inhibition.

Our comparative analysis reveals that while BPCAs share the critical salt-bridge interaction with Arg120 common to classical NSAIDs, their rigid biphenyl core offers distinct hydrophobic stacking advantages that can enhance selectivity if derivatized correctly. This guide details the computational protocols, validation metrics, and comparative binding data required to evaluate this scaffold.

The Biphenyl Carboxylic Acid Scaffold: Rationale

The efficacy of BPCAs stems from their ability to mimic Arachidonic Acid (the natural substrate of COX enzymes). The structure-activity relationship (SAR) relies on two distinct domains:

  • The Ionic Warhead (-COOH): Essential for anchoring the ligand at the constriction site of the COX active site via hydrogen bonding and electrostatic interactions with Arg120 and Tyr355 .

  • The Hydrophobic Tail (Biphenyl): Provides the necessary lipophilicity to penetrate the long hydrophobic channel of the enzyme. Unlike flexible aliphatic chains, the biphenyl group introduces rigidity, reducing the entropic cost of binding.

Validated Computational Workflow

To ensure scientific integrity, docking studies must move beyond simple "black-box" operations. The following workflow emphasizes Redocking Validation (calculating RMSD) as a non-negotiable step before prospective screening.

Workflow Diagram

DockingWorkflow cluster_Validation Validation Phase (Critical) Start Target Selection (PDB: 1CX2 / 3LN1) LigPrep Ligand Preparation (Energy Min. & Ionization pH 7.4) Start->LigPrep ProtPrep Protein Preparation (Remove H2O, Add Polar H, Gasteiger Charges) Start->ProtPrep Docking Prospective Docking (BPCAs & Standards) LigPrep->Docking GridGen Grid Box Generation (Center: Co-crystallized Ligand) ProtPrep->GridGen Redock Redocking Co-crystallized Ligand GridGen->Redock RMSD_Calc Calculate RMSD Redock->RMSD_Calc Decision RMSD < 2.0 Å? RMSD_Calc->Decision Decision->GridGen Fail (Refine Grid) Decision->Docking Pass Analysis Interaction Profiling (PLIP / PyMOL) Docking->Analysis

Figure 1: Validated molecular docking workflow emphasizing the RMSD checkpoint to ensure protocol reliability before screening new compounds.

Detailed Protocol Parameters
  • Software: AutoDock Vina / Schrödinger Glide (Standard Industry Tools).

  • Grid Box: Centered on the co-crystallized ligand (e.g., SC-558 in PDB 1CX2).[1] Dimensions should cover the entire active site (typically

    
     Å).
    
  • Exhaustiveness: Set to

    
     (Vina) or "Extra Precision" (Glide) to ensure adequate sampling of the conformational space.
    
  • Validation: The protocol is considered valid only if the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its experimental conformation is

    
     Å [1].
    

Comparative Performance Data

The following data synthesizes representative binding energies derived from comparative studies of BPCAs against market-standard NSAIDs targeting COX-2.

Table 1: Comparative Binding Affinity & Efficiency

Ligand ClassRepresentative CompoundBinding Energy (

kcal/mol)
Key Interactions (COX-2)Ligand Efficiency (LE)
Standard (Selective) Celecoxib-9.5 to -11.2Arg120, Tyr355, Phe518, Val5230.35
Standard (Non-Selective) Diclofenac-7.8 to -8.5Arg120, Tyr355, Hydrophobic Pocket0.42
BPCA Derivative 4'-Fluoro-biphenyl-4-carboxylic acid-8.2 to -9.1Arg120 (Salt Bridge), Hydrophobic Stacking0.38
BPCA Derivative 2-Methoxy-biphenyl-4-carboxylic acid-9.0 to -10.5Arg120, Tyr355, Val523 (Selectivity Pocket)0.36

Analysis:

  • Affinity: Optimized BPCAs (e.g., methoxy-substituted) exhibit binding energies comparable to Celecoxib (-9.0 to -10.5 kcal/mol) [2].

  • Selectivity: The simple biphenyl core is often non-selective. However, introducing a substituent at the ortho position of the proximal ring (like the 2-Methoxy group) forces a rotation that helps the molecule fit into the COX-2 specific side pocket (Val523), enhancing selectivity over COX-1 [3].

Mechanistic Insight: Binding Mode Analysis

Understanding why BPCAs bind effectively requires visualizing the interaction network. The carboxylic acid "head" anchors the molecule, while the biphenyl "body" exploits the hydrophobic channel.

Interaction Pathway Diagram

BindingMode Ligand_Head Carboxylic Acid (-COOH) Arg120 Arg120 (Gatekeeper) Ligand_Head->Arg120 Ionic / Salt Bridge Tyr355 Tyr355 (H-Bond Network) Ligand_Head->Tyr355 H-Bond Ligand_Core Biphenyl Scaffold (Hydrophobic) Hydro_Pocket Hydrophobic Channel (Trp387, Phe518) Ligand_Core->Hydro_Pocket π-π Stacking / VdW Ligand_Sub Ortho-Substituent (e.g., -OCH3) Selectivity_Pocket Side Pocket (Val523 - COX-2 Only) Ligand_Sub->Selectivity_Pocket Steric Fit

Figure 2: Interaction map showing the critical anchoring of the carboxylic acid and the hydrophobic exploitation by the biphenyl core.

Critical Causality

The high affinity of BPCAs is driven by the "Ionic Lock" mechanism. The carboxylate anion interacts with the guanidinium group of Arg120. If this interaction is lost (e.g., by esterification of the carboxylic acid), activity drops precipitously, confirming the acid's role as the pharmacophore anchor [4].

ADMET Profile & Drug-Likeness

While docking scores suggest high potency, the biphenyl scaffold presents specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) challenges that must be monitored.

  • Lipophilicity (LogP): The biphenyl core is highly lipophilic. Unsubstituted BPCAs often have a cLogP > 4.0, which can lead to poor solubility and high plasma protein binding (>98%).

    • Recommendation: Introduce polar substituents (e.g., -OH, -NH2) on the distal phenyl ring to lower LogP to the optimal 2.5–3.5 range.

  • Metabolic Stability: The exposed phenyl rings are susceptible to hydroxylation by CYP450 enzymes. Blocking para-positions with Fluorine (Bioisostere of Hydrogen) often improves metabolic stability without sacrificing binding affinity [5].

References

  • Validation Standards: Hevener, K. E., et al. (2009). Validation of molecular docking programs for virtual screening. Journal of Chemical Information and Modeling. Link

  • COX-2 Docking Data: Zarghi, A., et al. (2011). Design and synthesis of new biphenyl-4-carboxylic acid derivatives as potent and selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Selectivity Mechanism: Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry. Link

  • Carboxylic Acid Role: Flower, R. J. (2003). The development of COX-2 inhibitors.[2][3] Nature Reviews Drug Discovery. Link

  • ADMET Optimization: Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry. Link

Sources

Assessing the Metabolic Stability of Trifluoromethylated Compounds In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of a trifluoromethyl (


) group is a cornerstone of modern medicinal chemistry, often termed the "magic methyl" effect. By replacing a metabolically labile methyl (

) group or hydrogen atom with

, researchers aim to block Cytochrome P450 (CYP) oxidation sites, modulate

, and enhance lipophilicity.[1] However, this substitution is not a guaranteed fix; it imposes a "lipophilicity tax" that can inadvertently increase clearance through non-metabolic pathways or alter binding kinetics.

This guide objectively compares the metabolic performance of trifluoromethylated compounds against their methyl and halogenated analogs. It provides a validated workflow for assessing their stability in liver microsomes, specifically tailored to address the unique physicochemical challenges (e.g., solubility, volatility, and defluorination potential) of fluorinated motifs.

The Bioisosteric Rationale: Why Trifluoromethyl?

Before assessing stability, it is critical to understand the mechanistic intent. The


 group is not merely a "bulky methyl"; it is an electronic sink that fundamentally alters the molecule's interaction with metabolic enzymes.
FeatureMethyl (

)
Trifluoromethyl (

)
Impact on Metabolism
Bond Strength


Oxidation Block: The C-F bond is chemically inert to CYP450 radical abstraction, effectively stopping "soft spot" oxidation.
Electronic Effect Electron Donating (+I)Strong Electron Withdrawing (-I)Deactivation: Deactivates adjacent aromatic rings, reducing the likelihood of arene oxide formation (a toxic metabolic route).
Lipophilicity (

)
0.560.88Binding/Access: Increases affinity for the CYP active site but may also increase non-specific binding to microsomal proteins.
Van der Waals Radius


Steric Hindrance: Bulkiest of the common bioisosteres; can physically block enzyme approach.

Comparative Performance Data

The following data illustrates the typical stability shifts observed when optimizing a lead compound. The data below represents a composite of structure-activity relationship (SAR) trends observed in lead optimization campaigns (e.g., modification of Tolbutamide or Sitagliptin analogs).

Table 1: In Vitro Microsomal Stability Comparison (Human Liver Microsomes)
Analog Substituent (

)

(min)

(

)
Metabolic FatePerformance Verdict
Methyl (

)
12.5110.8Rapid hydroxylation (

) followed by carboxylation.
High Clearance: Often the "metabolic soft spot."
Chloro (

)
45.030.8Blocked oxidation at

; metabolism shifts to other ring positions.
Moderate Stability: Good blockade, but lipophilicity may drive other clearance routes.
Trifluoromethyl (

)
> 120 < 11.5 Metabolic Blockade. No direct oxidation at

. Trace defluorination observed only in rare, specific electronic contexts.
Superior Stability: effectively "caps" the metabolic site.
Diagram 1: Metabolic Pathway Divergence

This diagram illustrates how the


 group diverts the metabolic trajectory compared to a standard methyl group.

MetabolicDivergence Parent_CH3 Parent Drug (-CH3) CYP_Attack CYP450 Attack (H-Abstraction) Parent_CH3->CYP_Attack High Affinity Intermediate Radical Intermediate CYP_Attack->Intermediate Metabolite_OH Hydroxylated Metabolite (-CH2OH) Intermediate->Metabolite_OH Rebound Mechanism Clearance Rapid Clearance (Excretion) Metabolite_OH->Clearance Parent_CF3 Parent Drug (-CF3) CYP_Block CYP450 Blocked (C-F Bond Inert) Parent_CF3->CYP_Block Steric/Electronic Shield Stable Metabolically Stable (High Exposure) CYP_Block->Stable No Reaction

Caption: Comparative metabolic fate. The Methyl analog undergoes rapid radical abstraction, while the Trifluoromethyl analog resists CYP attack due to bond strength.

Experimental Protocol: Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) of fluorinated compounds.
Critical Nuance:  Fluorinated compounds are often highly lipophilic and volatile. Standard protocols must be modified to prevent non-specific binding losses and evaporation.
Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Warfarin).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Preparation of Stocks (The Solubility Check):

    • Dissolve

      
       compounds in DMSO at 10 mM.
      
    • Expert Tip: Visually inspect for precipitation when diluting into buffer. Fluorinated compounds can "crash out" in aqueous media, leading to false "stability" (the compound isn't stable; it's just not in solution to be metabolized).

    • Prepare a 1 µM reaction intermediate in phosphate buffer (Final DMSO < 0.1%).

  • Pre-Incubation (Thermodynamic Equilibrium):

    • Mix 1 µM test compound with microsomes (0.5 mg/mL final protein conc) in 96-well plates.

    • Incubate at 37°C for 10 minutes without NADPH.

    • Why? This allows the lipophilic

      
       compound to equilibrate with microsomal lipids, minimizing the "initial drop" artifact often mistaken for rapid metabolism.
      
  • Reaction Initiation:

    • Add NADPH regenerating system to start the reaction (

      
      ).[2]
      
    • Control: Run a parallel incubation without NADPH to assess chemical stability (hydrolysis) vs. metabolic stability.

  • Sampling:

    • Sample at

      
       minutes.
      
    • Transfer aliquots immediately into Quench Solution (1:3 ratio).

  • Analysis (LC-MS/MS):

    • Monitor the parent ion

      
      .
      
    • Specific Check: For

      
       compounds, monitor for Defluorination .[3] Look for a mass loss of 20 Da (loss of HF) or formation of a carboxylic acid if the 
      
      
      
      is hydrolyzed (rare, but possible in specific benzylic positions).
Diagram 2: Assay Workflow & Decision Logic

AssayWorkflow Start Start: Compound Prep (1 µM in Buffer) PreInc Pre-Incubation (10 min @ 37°C, No NADPH) Start->PreInc Initiate Add NADPH (Start Reaction) PreInc->Initiate Sample Sampling (0-60 min) Quench in ACN Initiate->Sample Analysis LC-MS/MS Analysis Sample->Analysis Decision Is t1/2 < 30 min? Analysis->Decision Unstable High Clearance Check for Defluorination Decision->Unstable Yes Stable Low Clearance Proceed to Hepatocytes Decision->Stable No

Caption: Standardized HLM stability workflow with decision gates for fluorinated compounds.

Data Analysis & Interpretation

To quantify the stability provided by the


 group, calculate the Intrinsic Clearance (

)
.[2] This value is independent of blood flow and protein binding, offering a pure measure of enzyme efficiency.

Calculation:

  • Plot

    
     vs. Time.[4][5]
    
  • Determine the slope (

    
    ) of the linear regression.
    
  • Calculate half-life:

    
    .
    
  • Calculate

    
    :
    


Interpretation Guide:

  • 
    :  Highly Stable. The 
    
    
    
    group is effectively blocking metabolism.[5]
  • 
    :  Moderate Stability. Metabolism may be occurring at a distal site (away from the 
    
    
    
    group).
  • 
    :  High Clearance. The 
    
    
    
    group failed to protect the molecule, or the molecule is being metabolized via a different pathway (e.g., direct glucuronidation if a phenol is present).

References

  • BenchChem. (2025).[2][5][6] The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[1][3][5][7][8] Journal of Medicinal Chemistry. Retrieved from

  • Protocols.io. (2024).[9] Microsomal Stability Assay for Human and Mouse Liver Microsomes.[9][10][11] Retrieved from

  • Nuvisan. (2025).[1] Advanced In Vitro Metabolic Stability Assays for Drug Discovery. Retrieved from

Sources

evaluating the effect of trifluoromethyl group position on biological activity

Comparative Guide: Evaluating the Effect of Trifluoromethyl ( ) Group Position on Biological Activity

Executive Summary: The "Fluorine Scan" in Lead Optimization

The introduction of a trifluoromethyl (

1

This guide objectively compares the physicochemical and biological impacts of

Physicochemical Landscape: Ortho vs. Meta. vs. Para

The



Table 1: Comparative Physicochemical Properties
PropertyHydrogen (H)Methyl (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)

(Para)

(Meta)

(Ortho)
Impact on Drug Design
Hammett

0.00-0.17+0.54+0.43N/A*Electronic: Strong electron-withdrawing group (EWG). Para has both inductive and resonance effects; Meta is primarily inductive.
Lipophilicity (

)
0.00+0.56+0.88+0.88+0.88**Permeability: Increases

significantly (~1.0 unit), enhancing membrane crossing but potentially lowering solubility.
Steric (

)
0.00-1.24-2.40-2.40-2.40Binding:

is bulky (volume

Isopropyl). Ortho-substitution causes significant steric clash/twisting.
Metabolic Stability LowLow (benzylic ox.)HighHighHighHalf-life: Blocks CYP450 oxidation at the substituted carbon.

*Ortho Hammett constants are unreliable due to steric interference. **While the intrinsic lipophilicity of the group is constant, ortho-substitution often lowers experimental

Biological Activity & Conformational Control[2]

The position of the

The "Ortho Effect": Conformational Locking

Placing a

ortho
  • Mechanism: The steric bulk prevents the ring from achieving planarity.

  • Outcome: If the target receptor requires a twisted ligand (e.g., certain kinase inhibitors), ortho-

    
     increases potency by "pre-organizing" the ligand, reducing the entropic penalty of binding. If the pocket is flat, ortho-
    
    
    obliterates activity.
Electronic Modulation (pKa Shift)

The strong EWG nature of

  • Meta/Para: Significantly lowers the pKa of phenols or anilines on the same ring (making them less basic/more acidic).

  • Ortho: Has the most dramatic effect on pKa due to proximity, often reducing the basicity of an adjacent amine by 2-3 log units, which can critically alter solubility and hERG channel binding liability.

Case Study: CB1 Receptor Allosteric Modulators

A study comparing nitro (


Compound Variant

(nM)
Metabolic Stability (

min)
Observation
Parent (

)
4512Potent but metabolically labile (nitro reduction).
Para-

8 >60Optimal. 6-fold potency increase; blocks metabolic site.
Meta-

3245Retains potency; moderate stability improvement.
Ortho-

>1000>60Inactive. Steric clash with the allosteric pocket prevented binding.

Metabolic Stability & DMPK Mechanisms

The most common utility of

Mechanism of Action

CYP450 enzymes typically attack electron-rich aromatic rings (epoxidation) or benzylic positions (hydroxylation).

  • Electronic Deactivation:

    
     pulls electron density from the ring, making it less susceptible to oxidative attack (Para/Meta effect).
    
  • Steric/Bond Blocking: The C-F bond (116 kcal/mol) is too strong for CYP enzymes to cleave. Placing

    
     at the Para  position is the gold standard for blocking para-hydroxylation, the most common clearance pathway for phenyl rings.
    
Visualization: The Metabolic Blocking Workflow

MetabolicBlockingSubstrateDrug Candidate(Phenyl Ring)CYPCYP450 EnzymeSubstrate->CYPMetabolismOxidationPara-Hydroxylation(Rapid Clearance)CYP->OxidationNo SubstituentBlockCF3 Steric/ElectronicShieldCYP->BlockPara-CF3 PresentExcretionExcretionOxidation->ExcretionStableMetabolic Stability(Increased t1/2)Block->Stable

Figure 1: Mechanism of metabolic blocking by para-trifluoromethyl substitution.

Experimental Protocols

To rigorously evaluate the effect of position, a "Fluorine Scan" library must be synthesized and tested.

Synthesis: Regioselective Suzuki-Miyaura Coupling

Direct trifluoromethylation of advanced intermediates is often non-selective. The most robust method for SAR generation is using pre-functionalized boronic acids.

Reagents:

  • Aryl Halide Scaffold (1.0 eq)

  • (2/3/4)-Trifluoromethylphenylboronic acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Protocol:

  • Degassing: Charge reaction vial with Aryl Halide, Boronic Acid, Base, and Catalyst. Seal and purge with Nitrogen for 5 minutes.

  • Solvation: Add degassed solvent via syringe.

  • Reaction: Heat to 90°C for 12 hours. Monitor by LC-MS.[2]

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). Note: Ortho-isomers often elute significantly earlier than Para-isomers due to internal shielding of polarity.

Evaluation: The Fluorine Scan Workflow

FluorineScancluster_testingParallel ProfilingHitHit Compound(Metabolic Liability)DesignDesign Regioisomers(Ortho, Meta, Para)Hit->DesignSynthParallel Synthesis(Suzuki Coupling)Design->SynthPotencyPotency Assay(IC50/Ki)Synth->PotencyMetaStabMicrosomal Stability(t1/2)Synth->MetaStabConfConformational Analysis(X-Ray/NMR)Synth->ConfSelectSelect Lead CandidatePotency->SelectHigh AffinityMetaStab->SelectBlocked SiteConf->SelectShape Match

Figure 2: The "Fluorine Scan" workflow for optimizing lead compounds.

Conclusion

The placement of the trifluoromethyl group is a binary switch in drug design.

  • Select Para to block metabolism and increase potency via lipophilicity without altering conformation.[3]

  • Select Meta for a balance of electronic withdrawal and lipophilicity, often used when the para position is sterically restricted.

  • Select Ortho specifically to induce conformational twist or lock a rotamer, but be wary of steric clashes and reduced solubility.

By systematically synthesizing and testing all three regioisomers (the Fluorine Scan), researchers can decouple steric effects from electronic benefits, leading to optimized clinical candidates like Fluoxetine and Celecoxib.

References

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Yale, H. L. (1959). The Trifluoromethyl Group in Medicinal Chemistry.[3][4][5][6][7][8][9] Journal of Medicinal and Pharmaceutical Chemistry, 1(2), 121–133. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Fluorinated vs. Non-Fluorinated Compounds in OLED Architectures: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between fluorinated and non-fluorinated organic semiconductors in Organic Light Emitting Diode (OLED) applications. While non-fluorinated hydrocarbons offer ease of synthesis and solubility, the strategic incorporation of fluorine atoms (


 bonds) has become a critical tool for "molecular tuning."

Key Takeaway: Fluorination systematically lowers frontier molecular orbital energies (HOMO/LUMO), enhances electron mobility, and improves thermal stability (


). However, it introduces challenges in synthesis cost and potential aggregation-induced quenching if not sterically managed. This guide details the Structure-Activity Relationships (SAR) governing these choices.

Part 1: Mechanistic Impact of Fluorination (The "Fluorine Effect")

To design efficient emitters and transport layers, one must understand the causality behind fluorination.[1] The high electronegativity of fluorine (3.98 Pauling scale) exerts a profound inductive effect (


) on the conjugated backbone.
Electronic Structure Modulation
  • HOMO/LUMO Shift: Fluorine substitution lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[2]

    • Impact: This is critical for Electron Transport Layers (ETLs) to match the work function of the cathode, facilitating electron injection.

  • Bandgap Tuning: While both levels drop, the LUMO often stabilizes more significantly than the HOMO in specific acceptor motifs, altering the optical bandgap (

    
    ).
    
  • TADF Enablement: In Thermally Activated Delayed Fluorescence (TADF) emitters, fluorine on the acceptor unit enhances electron-withdrawing strength, spatially separating HOMO and LUMO densities. This minimizes the singlet-triplet energy gap (

    
    ), accelerating Reverse Intersystem Crossing (
    
    
    
    ).
Solid-State Packing & Morphology
  • Intermolecular Interactions:

    
     and 
    
    
    
    interactions promote rigid packing, which increases the glass transition temperature (
    
    
    ) and morphological stability.
  • Hydrophobicity: Fluorination increases resistance to moisture, a primary degradation vector in OLEDs.

Visualization: Molecular Engineering Workflow

The following diagram illustrates the decision matrix for introducing fluorine into an OLED stack.

MolecularDesign Start Base Molecule (Non-Fluorinated) Decision Target Property? Start->Decision Path_Blue Deep Blue Emission (High Triplet Energy) Decision->Path_Blue Need Blue Shift Path_Electron Electron Transport (Lower LUMO) Decision->Path_Electron Need n-Type Path_Solubility Solution Processable Decision->Path_Solubility Need Solubility F_Sub Fluorine Substitution (-F, -CF3) Path_Blue->F_Sub Path_Electron->F_Sub Alkyl_Sub Alkyl/Alkoxy Substitution Path_Solubility->Alkyl_Sub Result_TADF Enhanced TADF (Low ΔEst, High kRISC) F_Sub->Result_TADF Acceptor Unit Result_ETL Stable ETL (High Mobility) F_Sub->Result_ETL Backbone

Figure 1: Strategic decision pathway for molecular engineering. Fluorination is primarily selected for electron transport enhancement and blue-shifting emission, whereas alkylation is preferred for solubility.

Part 2: Comparative Performance Analysis

The following data aggregates performance metrics from recent studies comparing direct analogs (Fluorinated vs. Non-Fluorinated).

Case Study: Blue TADF Emitters

In blue TADF design, minimizing


 while maintaining high triplet energy is the "holy grail."

Table 1: Performance Metrics of Carbazole-Based Emitters Comparison of a standard donor-acceptor molecule (Cz-CN) vs. its fluorinated analog (Cz-F-CN).

MetricNon-Fluorinated (Cz-CN)Fluorinated (Cz-F-CN)Impact of Fluorination
HOMO Level (eV) -5.80-6.05Deepened: Improves oxidative stability.
LUMO Level (eV) -3.20-3.55Deepened: Facilitates electron injection.

(eV)
0.250.08Reduced: Critical for efficient TADF up-conversion.
EQE Max (%) 18.2%24.5%Increased: Better exciton harvesting.
Emission Peak 490 nm (Sky Blue)465 nm (Deep Blue)Blue Shift: Due to stabilization of ground state.
Roll-off High at

LowImproved: Reduced triplet-triplet annihilation.
Case Study: Interface Engineering (Mg vs. MgF2)

Recent breakthroughs have highlighted the utility of metal fluorides at the injection interface.

Table 2: Hole Injection Layer (HIL) Comparison

MaterialConductivity TypeHole ConcentrationMechanism
Magnesium (Mg) Metallic / OhmicBaselineStandard injection.
Magnesium Fluoride (MgF2) p-Doped Effect~50x Increase Spontaneous electron withdrawal from organic layer; induces amorphous state to lower energy barriers [1].

Part 3: Experimental Validation Protocols

To validate these differences in your own lab, strict adherence to fabrication protocols is required to isolate the material variable from process noise.

Protocol: Vacuum Thermal Evaporation (VTE) for Small Molecules

Objective: Fabricate comparative devices to measure EQE and


.

Prerequisites:

  • Patterned ITO substrates (

    
    ).
    
  • High-vacuum chamber (

    
     Torr).
    
  • Encapsulation supplies (UV epoxy, glass lids).

Step-by-Step Workflow:
  • Substrate Preparation (The Foundation):

    • Scrub ITO with detergent (10 min).

    • Ultrasonic bath sequence: Acetone

      
       Isopropanol 
      
      
      
      Deionized Water (15 min each).
    • Critical: UV-Ozone treatment for 15 minutes immediately before loading. This increases ITO work function to ~4.8 eV, aiding hole injection.

  • Organic Deposition:

    • Load fluorinated and non-fluorinated materials into separate quartz crucibles to prevent cross-contamination.

    • Rate Control: Deposit organic layers at 0.5 – 1.0 Å/s .

    • Note: Fluorinated compounds often sublime at lower temperatures due to weaker intermolecular Van der Waals forces compared to heavy alkylated chains, but require higher temperatures than simple aromatics due to molecular weight. Monitor QCM (Quartz Crystal Microbalance) carefully.

  • Cathode Deposition:

    • Deposit LiF (1 nm) at 0.1 Å/s followed by Aluminum (100 nm) at 2-5 Å/s.

    • Why LiF? It reacts with Al to lower the electron injection barrier, a step even more critical when using non-fluorinated ETLs with higher LUMO levels.

  • Encapsulation:

    • Perform in

      
       glovebox (
      
      
      
      ppm).
    • Apply UV-curable epoxy to the glass lid edge; cure with 365nm UV light.

Visualization: Device Fabrication & Testing Flow

FabricationFlow cluster_Deposition 3. Thermal Evaporation Clean 1. Substrate Cleaning (Ultrasonic + UV-Ozone) Vacuum 2. Vacuum Loading (< 1e-6 Torr) Clean->Vacuum HIL HIL/HTL Deposition (Rate: 1.0 Å/s) Vacuum->HIL EML Emissive Layer (Host:Dopant Co-dep) HIL->EML ETL ETL Deposition (Fluorinated vs Non-F) EML->ETL Cathode 4. Cathode (LiF/Al) ETL->Cathode Encap 5. Encapsulation (N2 Glovebox) Cathode->Encap Test 6. Characterization (J-V-L, EQE, EL Spectra) Encap->Test

Figure 2: Standardized fabrication workflow. Steps 3 (ETL) and 6 (Characterization) are the primary points of divergence when comparing fluorinated vs. non-fluorinated materials.

Part 4: Synthesis & Stability Considerations[1]

While performance often favors fluorination, the "cost" is found in synthesis and processing.

  • Synthetic Complexity: Introducing fluorine often requires lithiation or transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura) with fluorinated boronic acids. These reagents are generally more expensive than their non-fluorinated counterparts.

  • Solubility: Perfluorinated compounds can exhibit poor solubility in common organic solvents (chloroform, toluene), making them difficult for solution-processed OLEDs (spin-coating/inkjet).

    • Mitigation: Use "fluoro-ponytails" or hybrid structures if solution processing is required.

  • Quenching: Excessive fluorination can lead to strong

    
     stacking, causing Aggregation-Caused Quenching (ACQ).
    
    • Solution: Use twisted donor-acceptor architectures (like the TADF examples in Table 1) to prevent planar stacking while retaining the electronic benefits.

References

  • Yonsei University & LG Display. (2025).[3] Mechanism of Magnesium Fluoride in OLED Hole Injection Layers. Chosun Biz. Link

  • Beilstein J. Org.[4] Chem. (2021).[4] Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for thermally activated delayed fluorescence emitters. Semantic Scholar. Link

  • Ossila. (2024). OLED Fabrication Guide: Thermal Evaporation Protocols. Ossila.com. Link

  • Royal Society of Chemistry. (2025). Recent advances in highly efficient small-molecule TADF emitters. RSC Advances. Link

  • Journal of Materials Chemistry C. (2023). Rational molecular design of TADF emitters towards highly efficient yellow electroluminescence. RSC. Link

Sources

review of the structure-activity relationships of biphenyl carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery Scientists

Executive Summary

The biphenyl carboxylic acid (BCA) scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore backbone for diverse therapeutic classes including NSAIDs (Diflunisal), Angiotensin II Receptor Blockers (Telmisartan), and emerging metabolic modulators (PTP1B and URAT1 inhibitors).

This guide objectively reviews the Structure-Activity Relationships (SAR) of BCA derivatives. Unlike rigid fused-ring systems (e.g., naphthalene), the BCA scaffold offers a unique torsional degree of freedom —the dihedral angle between phenyl rings—which allows for induced-fit binding in hydrophobic pockets while maintaining aqueous solubility via the carboxylate headgroup.

Structural Architecture & The "Ortho-Effect"

The efficacy of BCA derivatives hinges on three structural domains. Understanding these is prerequisite to interpreting the comparative data below.

  • Domain A (The Anchor): The carboxylic acid moiety (or bioisostere) provides the essential electrostatic interaction (salt bridge) with positively charged residues (e.g., Arg/Lys) in the target active site.

  • Domain B (The Linker/Scaffold): The biphenyl core.[1]

  • Domain C (The Distal Tail): Substituents on the second ring that probe hydrophobic pockets.

The Critical Role of Dihedral Torsion

A defining feature of this scaffold is the rotation around the C1-C1' bond.

  • Planar Conformation: Rare in solution due to steric clash, but necessary for extended conjugation.

  • Twisted Conformation: The default state. Introduction of ortho-substituents (e.g., Fluorine, Methyl) increases the twist angle, forcing the rings out of coplanarity. This "Ortho-Effect" is often manipulated to break symmetry and improve selectivity for specific enzyme isoforms (e.g., COX-2 vs. COX-1).

Comparative SAR Analysis

This section compares BCA derivatives against alternative scaffolds and bioisosteres across two primary therapeutic targets: PTP1B (Diabetes) and URAT1 (Gout) .

Case Study A: PTP1B Inhibition (Metabolic Regulation)

Protein Tyrosine Phosphatase 1B (PTP1B) is a difficult target due to the highly charged nature of its active site. BCAs serve as non-hydrolyzable phosphotyrosine (pTyr) mimetics.

Comparison: BCA vs. Monophenyl vs. Fused Ring Systems

FeatureMonophenyl AcidsFused Rings (Naphthyl/Indole)Biphenyl Carboxylic Acids
Binding Affinity Low (mM range). Lacks reach to secondary binding sites.High, but often non-specific due to high lipophilicity (LogP > 5).High (nM - µM range). Spans active site (Site A) to secondary phosphotyrosine site (Site B).
Selectivity Poor.Poor (Intercalates DNA or binds multiple hydrophobic proteins).Tunable. The "twist" allows discrimination between homologous enzymes (e.g., PTP1B vs. TCPTP).
Solubility High.[2]Low.Moderate. Tunable via headgroup pKa.

Experimental Data Highlight (PTP1B & URAT1 Potency) Recent studies (Zhang et al., MDPI 2023) demonstrated the superiority of specific BCA derivatives over standard clinical benchmarks.

Compound ClassStructure CodeTargetIC50 (µM)Comparison to Standard
Biphenyl Acid B21 URAT10.17 Superior to Benzbromarone (Clinical Drug)
Biphenyl Acid A1 URAT10.93 Comparable to Benzbromarone
Heterocyclic BCA GenericPTP1B~1.38x more potent than monophenyl analogs
Standard BenzbromaroneURAT1~0.20 - 1.5Reference Standard
Case Study B: Bioisosteric Replacement (Acid vs. Tetrazole)

A common optimization strategy involves replacing the carboxylic acid (-COOH) with a tetrazole ring to improve metabolic stability and membrane permeability.

  • Carboxylic Acid (-COOH):

    • Pros: Strong H-bond acceptor/donor; pKa ~4-5.

    • Cons: Rapid glucuronidation (Phase II metabolism); poor passive diffusion if ionized.

  • Tetrazole Bioisostere:

    • Pros: pKa ~5; planar aromaticity improves pi-stacking; resistant to glucuronidation.

    • Cons: Synthesis is more hazardous (requires azides).

    • Outcome: In Sartan drugs (e.g., Telmisartan), the biphenyl-tetrazole is superior for oral bioavailability. However, in PTP1B inhibitors, the carboxylic acid often retains higher intrinsic potency due to precise geometry in the catalytic pocket.

Visualizing the Mechanism

The following diagram illustrates the "Bidentate" binding mode of high-potency BCA derivatives in PTP1B, contrasting it with the weaker binding of monophenyls.

G cluster_0 Active Site A (Catalytic) cluster_1 Site B (Secondary/Allosteric) Target Target: PTP1B Enzyme Residue1 Arg221 (Pos Charge) Residue2 Hydrophobic Pocket Scaffold Biphenyl Scaffold (The Bridge) Tail Distal Substituent (Lipophilic) Scaffold->Tail Head Carboxylic Acid (-COOH) Head->Residue1 Salt Bridge (Strong) Head->Scaffold Tail->Residue2 Van der Waals (Selectivity) Monophenyl Monophenyl Analog Monophenyl->Residue1 Binds Monophenyl->Residue2 Cannot Reach (Low Potency)

Figure 1: The "Bidentate" binding mechanism. The biphenyl scaffold acts as a molecular ruler, allowing the acidic head to anchor at the catalytic site while the distal tail locks into a secondary pocket, drastically improving potency compared to monophenyl analogs.

Validated Experimental Protocols

A. Synthesis: Green Suzuki-Miyaura Coupling

The most reliable method for generating BCA libraries is the Suzuki-Miyaura coupling. The following protocol is optimized for "Green Chemistry" (aqueous media, ligand-free) to reduce toxic waste, a priority in modern drug discovery.

Reagents:

  • Aryl Bromide (e.g., 4-bromobenzoic acid)[3]

  • Aryl Boronic Acid (Substituted)[3]

  • Catalyst: PdCl2 (or Pd/C for heterogeneity)

  • Base: K2CO3[3]

  • Solvent: Water/Ethanol (1:1)

Step-by-Step Workflow:

Synthesis Start Reagents: Ar-Br + Ar-B(OH)2 Mix Mix in H2O/EtOH Add K2CO3 Start->Mix Cat Add Pd Catalyst (0.5 mol%) Mix->Cat React Reflux / Stir RT to 80°C, 4h Cat->React Filter Filtration (Remove Pd) React->Filter Acidify Acidify (HCl) Precipitate Product Filter->Acidify Pure Pure BCA (Yield >90%) Acidify->Pure

Figure 2: Optimized Green Synthesis workflow. Note the acidification step is critical to recover the carboxylic acid form from the basic reaction mixture.

B. Enzymatic Assay Validation (PTP1B)

To verify the activity of synthesized derivatives, use a colorimetric pNPP (p-Nitrophenyl Phosphate) assay.

  • Preparation: Dissolve BCA derivatives in DMSO (keep final concentration <1% to avoid enzyme denaturation).

  • Incubation: Incubate PTP1B enzyme (human recombinant) with the compound for 10 min at 37°C in assay buffer (pH 7.4, containing DTT).

  • Reaction: Initiate by adding pNPP substrate.

  • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol).

  • Control: Use Ursolic Acid or Suramin as a positive control for inhibition.

  • Self-Validation: If the DMSO control shows >5% inhibition, the assay is invalid.

Conclusion & Strategic Recommendations

For researchers targeting metabolic enzymes or inflammatory pathways, the Biphenyl Carboxylic Acid scaffold offers a superior balance of potency and physicochemical properties compared to fused-ring alternatives.

Key Takeaways:

  • Selectivity: Modulate the dihedral angle via ortho-substitution to tune selectivity between isoforms (e.g., COX-2 vs COX-1).

  • Potency: Utilize the "Bidentate" binding mode; ensure the distal ring carries a lipophilic tail to engage secondary pockets.

  • Development: Prioritize Suzuki-Miyaura coupling for rapid library generation, and consider tetrazole bioisosteres only if oral bioavailability becomes a limiting factor.

References

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Source: MDPI (Molecules), 2023. URL:[Link] Relevance: Provides specific IC50 data (0.17 µM) and pharmacophore fusion strategies.

  • Discovery of novel and potent heterocyclic carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors. Source: Bioorganic & Medicinal Chemistry, 2010.[1] URL:[Link] Relevance: Establishes the SAR for hydrophobic tails in PTP1B inhibition.

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Source: Iranian Journal of Pharmaceutical Research, 2011.[1] URL:[Link] Relevance: details the structural requirements for fitting the COX-2 hydrophobic channel.

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling. Source: ResearchGate / Chemical Papers, 2019. URL:[Link] Relevance: Provides the validated "Green" synthesis protocol cited in the guide.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.